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Core Science & Biosynthesis

Foundational

CAS 1260883-35-9 physical properties and safety data

The following technical guide provides an in-depth analysis of CAS 1260883-35-9 , a critical intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. 6-Amino-5-methylpyridin-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 1260883-35-9 , a critical intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.

6-Amino-5-methylpyridin-2(1H)-one: A Critical Finerenone Intermediate[1]

Executive Summary

CAS 1260883-35-9 , chemically identified as 6-amino-5-methylpyridin-2(1H)-one (also referred to as 6-amino-5-methyl-2-pyridone), is a specialized heterocyclic building block.[1] Its primary industrial significance lies in its role as a key intermediate (often designated as Impurity 31 or Intermediate I ) in the convergent synthesis of Finerenone (BAY 94-8862) , a drug approved for treating chronic kidney disease associated with type 2 diabetes.

This guide details the physicochemical properties, synthetic utility, and safety protocols required for researchers and process chemists handling this substance.

Chemical Identity & Structural Analysis

This compound features a 2-pyridone core substituted with an amino group at position 6 and a methyl group at position 5.[1] It is a tautomer; while the 2-pyridone form is generally favored in the solid state and polar solvents, it exists in equilibrium with its 2-hydroxypyridine counterpart.

Parameter Technical Detail
CAS Registry Number 1260883-35-9
IUPAC Name 6-Amino-5-methylpyridin-2(1H)-one
Common Synonyms 6-Amino-5-methyl-2-pyridone; Finerenone Impurity 31; 2-Amino-3-methyl-6-hydroxypyridine
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES CC1=C(N)NC(=O)C=C1
InChI Key NCGKKYTWYUKUDJ-WAYWQWQTSA-N
Structural Class Aminopyridone / Heterocyclic Amine
Physicochemical Profile

The following data consolidates experimental and predicted properties relevant to process development and formulation.

Property Value / Description Context for Application
Appearance Off-white to pale yellow crystalline solidQuality indicator; darkening may indicate oxidation of the amino group.
Melting Point > 150°C (Predicted)High melting point typical of pyridones due to strong intermolecular hydrogen bonding.
Solubility (Water) Moderate (Recrystallizable from hot water)Useful for purification; often purified by dissolving in hot water and cooling to 0°C.
Solubility (Organic) Soluble in DMSO, Methanol; Sparingly soluble in DCMMethanol is the preferred solvent for Hantzsch-type condensation reactions.
pKa (Predicted) ~11.0 (Amine), ~0.7 (Pyridone O)The amino group is weakly basic; the amide-like lactam proton is weakly acidic.
Hygroscopicity Low to ModerateStore in desiccated conditions to prevent caking.
Storage Condition 2–8°C (Refrigerated) Critical to prevent slow oxidative degradation over time.
Synthetic Role & Mechanism

CAS 1260883-35-9 serves as the dinucleophilic component in the multicomponent Hantzsch dihydropyridine synthesis that constructs the core scaffold of Finerenone.

Synthesis Workflow

The compound is typically synthesized via hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide followed by hydrolysis/substitution. In the final API assembly, it reacts with 4-cyano-2-methoxybenzaldehyde and a beta-keto ester equivalent to close the 1,4-dihydropyridine ring.

FinerenoneSynthesis Start 2-Chloro-5-methyl- 4-nitropyridine-1-oxide Inter1 2-Chloro-5-methyl- 4-pyridinamine Start->Inter1 H2 / Pt-V (Hydrogenation) Target CAS 1260883-35-9 (6-Amino-5-methylpyridin-2(1H)-one) Inter1->Target KOH / MeOH (Hydrolysis) Finerenone Finerenone (Kerendia) Target->Finerenone Hantzsch Cyclization (+ Aldehyde + KetoEster) Aldehyde 4-Cyano-2-methoxy- benzaldehyde Aldehyde->Finerenone KetoEster 2-Cyanoacetoacetate (Ethyl ester) KetoEster->Finerenone

Figure 1: Synthetic pathway illustrating the role of CAS 1260883-35-9 in the assembly of the Finerenone core.

Safety Data & Handling Protocols

As a pharmaceutical intermediate, specific toxicological data is limited compared to registered APIs. However, based on structural analogs (aminopyridines) and GHS classification standards, the following precautions are mandatory.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol
  • Engineering Controls: Always handle within a certified Chemical Fume Hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (min 0.11mm thickness), safety goggles with side shields, and a lab coat.

  • Inhalation: If dust is inhaled, move to fresh air immediately. Aminopyridines can act as potassium channel blockers in high doses; monitor for neurological symptoms (tremors).

  • Spill Response: Dampen with water to prevent dust generation, sweep up, and dispose of as hazardous chemical waste.

Analytical & Quality Control

To verify the identity and purity of CAS 1260883-35-9, the following HPLC method is recommended for researchers.

Method: Reversed-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm.

  • Retention Time: Expect early elution (polar compound) compared to the final Finerenone molecule.

References
  • Finerenone Impurity 31 . Sinco Pharmachem. Retrieved from

  • Finerenone (BAY 94-8862) Synthesis & Mechanism . National Institutes of Health (PubChem). CID 60150535. Retrieved from

  • Synthesis of 4-amino-5-methyl-2(1H)-pyridinone . BenchChem Application Notes. Retrieved from

  • Finerenone Impurity Profiling . TLC Pharmaceutical Standards. Retrieved from

  • Preparation of Finerenone Intermediates . Google Patents (WO2020178175A1). Retrieved from

Sources

Exploratory

6-Amino-5-methyl-2-pyridone vs 2-Amino-6-hydroxy-3-methylpyridine tautomerism

An In-Depth Technical Guide to the Tautomerism of 6-Amino-5-methyl-2-pyridone and 2-Amino-6-hydroxy-3-methylpyridine Abstract Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, repr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 6-Amino-5-methyl-2-pyridone and 2-Amino-6-hydroxy-3-methylpyridine

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, represents a fundamental concept in chemistry with profound implications for the pharmaceutical sciences.[1][2] The behavior of a drug molecule—spanning its stability, solubility, target affinity, and metabolic profile—can be critically influenced by the predominant tautomeric form.[3][4] This guide provides a detailed examination of the tautomeric relationship between 6-amino-5-methyl-2-pyridone (the lactam form) and 2-amino-6-hydroxy-3-methylpyridine (the lactim form). We will explore the structural and electronic factors governing this equilibrium, detail the experimental and computational methodologies for its characterization, and discuss the critical impact of this phenomenon on drug discovery and development for researchers, scientists, and drug development professionals.

The Fundamental Equilibrium: Pyridone vs. Hydroxypyridine

Prototropic tautomerism involving heterocyclic systems is a cornerstone of medicinal chemistry. Among the most studied examples is the equilibrium between 2-hydroxypyridine and its 2-pyridone tautomer.[5][6] This interconversion occurs through the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[5] While seemingly simple, this shift fundamentally alters the molecule's electronic distribution, aromaticity, and physicochemical properties.

The specific case of 6-amino-5-methyl-2-pyridone and 2-amino-6-hydroxy-3-methylpyridine introduces additional complexity through the electronic influence of the amino and methyl substituents. Understanding which form predominates under a given set of conditions is not merely an academic exercise; it is essential for predicting molecular behavior in biological systems.[1]

Tautomerism cluster_equilibrium Tautomeric Equilibrium cluster_factors Influencing Factors T1 6-Amino-5-methyl-2-pyridone (Lactam/Pyridone Form) T2 2-Amino-6-hydroxy-3-methylpyridine (Lactim/Hydroxypyridine Form) T1->T2 H⁺ Migration Solvent Solvent Polarity Solvent->T1 pH pH / Acidity pH->T1 Substituents Substituent Effects (-NH2, -CH3) Substituents->T2

Caption: The dynamic equilibrium between the pyridone and hydroxypyridine tautomers.

Structural Analysis and Factors Governing Stability

The position of the tautomeric equilibrium is dictated by the relative thermodynamic stability of the two forms. This stability is not absolute but is instead a function of intrinsic molecular properties and the surrounding environment.

Aromaticity and Intrinsic Stability

In the gas phase, the equilibrium for the parent 2-hydroxypyridine/2-pyridone system often slightly favors the 2-hydroxypyridine (lactim) form.[5][7] This preference is attributed to the greater aromatic character of the hydroxypyridine ring, which features a fully delocalized 6π-electron system.[6] In contrast, the 2-pyridone (lactam) form has more localized single and double bonds, which disrupts the ring's aromaticity.[6][8] However, the energy difference is typically very small, often just a few kJ/mol.[5][9]

The Decisive Role of the Solvent

The solvent environment is arguably the most critical factor in determining the dominant tautomer in solution.[9][10]

  • Polar Solvents (e.g., Water, Alcohols): These solvents strongly favor the 2-pyridone form.[9][11] The pyridone tautomer possesses a much larger dipole moment than the hydroxypyridine form, allowing for more effective stabilization through dipole-dipole interactions with polar solvent molecules.[8] Furthermore, the N-H and C=O groups of the pyridone can act as both hydrogen bond donors and acceptors, leading to strong solvation.[12] In aqueous solutions, the equilibrium constant can favor the pyridone form by several orders of magnitude.[5][12]

  • Non-polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the less polar 2-hydroxypyridine form is favored, and both tautomers can coexist in comparable amounts.[5][8] The lack of strong solute-solvent interactions means the equilibrium position is governed more by the intrinsic stabilities of the molecules.

Substituent and pH Effects

The electronic properties of substituents on the pyridine ring can modulate the equilibrium.[13]

  • Electron-donating groups like the amino (-NH2) group can increase the electron density in the ring, potentially influencing the relative basicity of the ring nitrogen versus the exocyclic oxygen.

  • pH is another crucial variable. Protonation or deprotonation creates ionic species whose stability and structure can lock the molecule into a specific form, effectively shifting the equilibrium.

The interplay of these factors is summarized in the table below.

Factor Condition Favored Tautomer Primary Rationale
Intrinsic (Gas Phase) N/A2-Amino-6-hydroxy-3-methylpyridine (Lactim)Greater aromatic character of the pyridine ring.[6][7]
Solvent Polar (e.g., Water, Methanol)6-Amino-5-methyl-2-pyridone (Lactam)Higher dipole moment leads to stronger solvation.[8][9]
Non-polar (e.g., Cyclohexane)2-Amino-6-hydroxy-3-methylpyridine (Lactim)Equilibrium reflects intrinsic stability with minimal solvent influence.[5]
Solid State Crystalline Form6-Amino-5-methyl-2-pyridone (Lactam)Typically favored due to efficient hydrogen bonding and crystal packing.[9][14]

Methodologies for Tautomer Characterization

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for the unambiguous characterization of tautomeric systems.

Workflow cluster_comp Computational Analysis cluster_data Data Synthesis NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Result Determine Dominant Tautomer & Equilibrium Constant (K_T) NMR->Result IR IR Spectroscopy IR->Result UV UV-Vis Spectroscopy UV->Result XRay X-ray Crystallography XRay->Result DFT DFT / Ab Initio Calculations DFT->Result NBO NBO / Aromaticity Analysis NBO->DFT

Caption: A comprehensive workflow for the study of tautomeric systems.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[15]

  • Principle: The lactam and lactim forms have distinct chemical environments, resulting in different NMR spectra. The ratio of tautomers can be determined by integrating the signals unique to each form.[15]

  • Key Observables:

    • ¹H NMR: Look for the N-H proton signal in the pyridone form (often a broad singlet) versus the O-H proton in the hydroxypyridine form. The chemical shifts of the aromatic ring protons will also differ.

    • ¹³C NMR: The most telling signal is the C=O carbon of the pyridone, which appears significantly downfield (e.g., ~164 ppm), compared to the C-O carbon of the hydroxypyridine.[16]

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve a precisely weighed sample in a deuterated solvent of interest (e.g., DMSO-d₆ for polarity, CDCl₃ for lower polarity).

    • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. Ensure a sufficient relaxation delay (d1) in the ¹H experiment for accurate integration.

    • Signal Assignment: Assign peaks to their respective tautomers, potentially using 2D NMR techniques (HSQC, HMBC) or by comparing with spectra of "locked" analogues (e.g., N-methylated or O-methylated derivatives).[17]

    • Quantification: Identify well-resolved, non-overlapping peaks for each tautomer. Calculate the molar ratio by dividing the integral of each peak by the number of protons it represents.

    • Variable-Temperature (VT) NMR: Repeat the ¹H NMR experiment at different temperatures to study the thermodynamics of the equilibrium and observe any peak coalescence, which indicates rapid interconversion on the NMR timescale.[17]

B. Vibrational and Electronic Spectroscopy

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. The pyridone form will exhibit a strong C=O stretching band (typically 1640-1680 cm⁻¹), while the hydroxypyridine form will show a characteristic broad O-H stretching band (around 3200-3600 cm⁻¹).[5][16]

  • UV-Vis Spectroscopy: The different conjugated systems of the tautomers result in different electronic transitions and thus different λ_max values.[5] By measuring the absorbance in solvents of varying polarity, one can observe a shift in the equilibrium, as the relative intensities of the absorption bands change.[10][11]

C. X-ray Crystallography

X-ray crystallography provides definitive proof of the tautomeric form present in the solid state.[1][14] It reveals precise bond lengths and the position of the hydrogen atom, unambiguously distinguishing between the N-H of the pyridone and the O-H of the hydroxypyridine.[9] For many pyridone-containing drugs, the lactam form is the one observed in the crystal structure due to its ability to form stable hydrogen-bonded dimers or helices.[9][18]

Computational Chemistry Protocols

Theoretical calculations are indispensable for complementing experimental data, providing insights into geometries, energies, and electronic structures.[7][13]

  • Principle: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the total electronic energy of each tautomer, thereby predicting their relative stability.[5][6]

  • Step-by-Step Workflow:

    • Structure Building: Construct 3D models of both the 6-amino-5-methyl-2-pyridone and 2-amino-6-hydroxy-3-methylpyridine tautomers.

    • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[5]

    • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

    • Solvation Modeling: To simulate solution-phase behavior, repeat the optimizations using a continuum solvation model like the Polarizable Continuum Model (PCM).[6] Specify the solvent of interest (e.g., water, cyclohexane).

    • Energy Comparison: Compare the final electronic energies (corrected with ZPVE) of the two tautomers in both the gas phase and the chosen solvent to predict the equilibrium position. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (K_T).

Impact on Drug Discovery and Development

The tautomeric state of a molecule is not a trivial detail; it is a critical determinant of its drug-like properties.[1][19] Over 70% of drug-like molecules are capable of tautomerism, making its study highly relevant to the pharmaceutical industry.[2]

  • Pharmacodynamics (Drug-Target Interactions): Tautomers are distinct chemical entities with different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and electrostatic surfaces.[1] Consequently, one tautomer may bind to a biological target (e.g., an enzyme active site) with significantly higher affinity than the other. For instance, the pyridone moiety is often a strong hydrogen bond acceptor, a feature that can be crucial for anchoring a drug to its receptor.[18]

  • Pharmacokinetics (ADME):

    • Absorption & Solubility: The pyridone tautomer, being more polar, is generally more soluble in aqueous environments like the gastrointestinal tract, which can enhance oral bioavailability.[3]

    • Distribution & Permeability: The less polar hydroxypyridine tautomer may be better able to cross lipophilic barriers like the blood-brain barrier. The dynamic equilibrium between forms can thus influence how a drug is distributed throughout the body.

    • Metabolism: Different tautomers may present different metabolic "soft spots" to metabolizing enzymes like Cytochrome P450s, leading to different metabolic pathways and clearance rates.[3]

  • Solid-State Properties and Formulation: The predominant tautomer in the solid state dictates crystal packing, which in turn affects critical properties like melting point, stability, and dissolution rate.[2][19] Controlling crystallization to obtain a specific tautomer (and polymorph) is a major challenge in pharmaceutical development.

Conclusion

The equilibrium between 6-amino-5-methyl-2-pyridone and 2-amino-6-hydroxy-3-methylpyridine is a delicate balance governed by intrinsic aromaticity, solvent polarity, and substituent effects. While the hydroxypyridine form may be slightly favored in the gas phase, the highly polar pyridone form overwhelmingly predominates in aqueous solution and often in the solid state. This shift has profound consequences for drug development, impacting everything from target binding and solubility to metabolic stability. A rigorous characterization using a combination of advanced spectroscopic (NMR, IR), crystallographic, and computational methods is therefore not just recommended but essential for any research program involving such molecules. A thorough understanding of tautomerism is a prerequisite for the rational design of safe and effective medicines.

References

  • Al-Hamdani, Y. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. Available at: [Link]

  • Langer, T., & Wolber, G. (2024). What impact does tautomerism have on drug discovery and development? PMC. Available at: [Link]

  • PharmaGuru. (2025). Tautomerism Vs Rotamerism In Drug Development: Interview Questions. PharmaGuru. Available at: [Link]

  • ResearchGate. (2025). What impact does tautomerism have on drug discovery and development? ResearchGate. Available at: [Link]

  • Raczyńska, E. D., et al. (2014). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wojnarowska, Z., & Paluch, M. (2023). What impact does tautomerism have on drug properties and development? ChemRxiv. Available at: [Link]

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Available at: [Link]

  • Shishkin, O. V., et al. (2025). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Journal of Chemical Theory and Computation. Available at: [Link]

  • Milman, V. (2023). Exploring Tautomers in Pharmaceutical Molecules. 3DS Blog. Available at: [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • Lee, J., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC. Available at: [Link]

  • Corral, I., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. Available at: [Link]

  • Al'bov, D. V., et al. (2004). X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports. Available at: [Link]

  • ResearchGate. (n.d.). Equilibrium structures in aqueous solution of the... ResearchGate. Available at: [Link]

  • Roca-Sabio, A., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Available at: [Link]

  • Beak, P., et al. (n.d.). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (n.d.). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. ResearchGate. Available at: [Link]

  • Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. Available at: [Link]

  • Mazhukina, O.A., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. Sciforum. Available at: https://sciforum.net/paper/view/15478
  • Elguero, J., et al. (n.d.). Tautomerism : concepts and applications in science and technology. Book. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Available at: [Link]

  • Roering, A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData. Available at: [Link]

  • Nicklaus, M. C., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PMC. Available at: [Link]

Sources

Foundational

Technical Guide: 6-Amino-5-methyl-2-pyridone as a Heterocyclic Building Block

This guide outlines the structural dynamics, synthetic utility, and medicinal applications of 6-Amino-5-methyl-2-pyridone , a specialized heterocyclic building block.[1] [1] Executive Summary 6-Amino-5-methyl-2-pyridone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural dynamics, synthetic utility, and medicinal applications of 6-Amino-5-methyl-2-pyridone , a specialized heterocyclic building block.[1]

[1]

Executive Summary

6-Amino-5-methyl-2-pyridone (also designated as 6-amino-5-methylpyridin-2(1H)-one) represents a high-value scaffold in modern heterocyclic chemistry.[1] Its utility spans from supramolecular assembly —where it functions as a Donor-Donor-Acceptor (DDA) hydrogen-bonding motif—to medicinal chemistry , where it serves as a precursor for 1,8-naphthyridines and a pharmacophore in kinase inhibitors.[1] This guide details the physicochemical properties, synthetic manipulation, and strategic application of this core in drug discovery and genetic alphabet expansion technologies (AEGIS).

Part 1: Structural Dynamics and Tautomerism

The Lactam-Lactim Equilibrium

The reactivity of 6-amino-5-methyl-2-pyridone is governed by its tautomeric equilibrium.[1] While the 2-pyridone (lactam) form is generally thermodynamically favored in the solid state and polar solvents (like DMSO or water), the 2-hydroxypyridine (lactim) form can become accessible in non-polar environments or upon specific metal coordination.

  • Lactam Form (A): Favored for nucleophilic attacks at N1 and electrophilic substitution at C3.[1]

  • Lactim Form (B): Facilitates O-alkylation and specific supramolecular pairings.[1]

The 5-methyl group provides steric bulk that modulates the rotation of substituents at the 4-position (if functionalized) and increases the lipophilicity of the scaffold, enhancing membrane permeability in drug candidates.

Visualization of Tautomeric States

The following diagram illustrates the equilibrium and the resulting hydrogen bonding patterns critical for molecular recognition.

Tautomerism Figure 1: Tautomeric equilibrium and divergent alkylation pathways of 6-amino-5-methyl-2-pyridone. Lactam Lactam Form (2-Pyridone) Major Tautomer in Polar Media (Acceptor-Donor-Donor) Lactim Lactim Form (2-Hydroxypyridine) Minor Tautomer (Donor-Acceptor-Donor) Lactam->Lactim  K_eq (Solvent Dependent)   Reactivity_N N1-Alkylation (Kinetic Control) Lactam->Reactivity_N Base/RX Reactivity_O O-Alkylation (Thermodynamic/Silver Salt) Lactim->Reactivity_O Ag+/RX

[1]

Part 2: Synthetic Routes and Manufacturing

Primary Synthetic Pathway

The industrial preparation of 6-amino-2-pyridones typically employs the Guareschi-Thorpe condensation .[1] For the specific 5-methyl derivative, the condensation involves cyanoacetamide and a C3-synthon capable of introducing the methyl group at the correct position.

Protocol Summary:

  • Reagents: Cyanoacetamide + 2-methyl-3-oxopropanal (or masked equivalent like 1,1-dimethoxy-2-methyl-3-butanone).

  • Catalyst: Piperidine or Sodium Ethoxide.[1]

  • Mechanism: Michael addition of the active methylene of cyanoacetamide to the aldehyde/ketone, followed by cyclization of the amide nitrogen onto the nitrile (or ester if using beta-keto esters).

Synthetic Origin Flowchart

Synthesis Figure 2: General synthetic assembly via Guareschi-Thorpe condensation. Start1 Cyanoacetamide Inter Intermediate Acyclic Adduct Start1->Inter Base Catalysis Start2 2-Methyl-1,3-dicarbonyl (or equivalent) Start2->Inter Product 6-Amino-5-methyl-2-pyridone (Target Scaffold) Inter->Product Cyclization & Tautomerization Side 3-Cyano derivative (If decarboxylation omitted) Inter->Side Alternative Pathway

[1]

Part 3: Chemical Reactivity & Scaffold Diversification

Electrophilic Aromatic Substitution (EAS)

The 2-pyridone ring is electron-rich.[1] The C3 position is highly activated for EAS, allowing for the introduction of halogens or nitro groups, which can serve as handles for cross-coupling (Suzuki-Miyaura, Sonogashira).

  • Nitration: HNO3/H2SO4 yields 3-nitro-6-amino-5-methyl-2-pyridone.[1]

  • Halogenation: NIS or NBS yields the 3-iodo or 3-bromo derivatives, essential for library expansion.[1]

Annulation to 1,8-Naphthyridines

The vicinal arrangement of the C6-amino group and the C5-methyl (or accessible C5-H in analogs) allows for condensation with 1,3-dicarbonyls (Friedländer-type synthesis) to form 1,8-naphthyridines .[1] These bicyclic systems are privileged structures in GPCR ligands and antibacterial agents.

Regioselective Alkylation[1][2]
  • N-Alkylation: Achieved using weak bases (K2CO3) in polar aprotic solvents (DMF).[1] Favored for creating peptidomimetics.[1]

  • O-Alkylation: Achieved using silver salts (Ag2CO3) or hard electrophiles, locking the molecule in the lactim form (alkoxypyridine).

Part 4: Medicinal & Application Context[3]

Artificially Expanded Genetic Information Systems (AEGIS)

This scaffold is a structural analog of the "S" or "Z" bases used in synthetic biology. The specific hydrogen bonding pattern (Donor-Donor-Acceptor) allows it to pair orthogonally with non-standard pyrimidine analogs, expanding the genetic alphabet beyond A-T/G-C.

  • Role: High-fidelity replication in PCR with unnatural base pairs.

  • Mechanism: The 5-methyl group mimics thymine's steric profile, enhancing polymerase recognition.

Kinase Inhibition

The 2-pyridone motif mimics the hydrogen bonding of the ATP adenine ring.

  • Target: p38 MAP Kinase.[1]

  • Binding Mode: The lactam "NH" and carbonyl "O" form a bidentate H-bond with the kinase hinge region (e.g., Met109 in p38).

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of a 1,8-Naphthyridine Derivative

A self-validating protocol for converting the building block into a fused bicyclic system.

Objective: Condensation of 6-amino-5-methyl-2-pyridone with acetylacetone.

Materials:

  • 6-Amino-5-methyl-2-pyridone (1.0 eq)[1]

  • Acetylacetone (1.2 eq)[1]

  • Phosphoric acid (85%, catalytic amount) or Piperidine (base cat.)

  • Ethanol (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 6-amino-5-methyl-2-pyridone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of acetylacetone dropwise.

  • Catalysis: Add 5 drops of catalyst (Piperidine for base-catalyzed, H3PO4 for acid-catalyzed).[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).[1]

  • Workup: Cool to room temperature. The product often precipitates.[4]

  • Purification: Filter the solid. Wash with cold ethanol.[1] Recrystallize from DMF/Ethanol if necessary.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad -NH2 signal (approx. 6.0 ppm) and the appearance of new aromatic protons or methyl singlets from the fused ring.

Data Table: Typical Yields for C3-Functionalization

ReagentConditionsProduct (C3-Substituted)Typical Yield
N-Iodosuccinimide (NIS) DMF, RT, 2h3-Iodo-6-amino-5-methyl-2-pyridone85-92%
Bromine (Br2) AcOH, 0°C3-Bromo-6-amino-5-methyl-2-pyridone78-85%
HNO3/H2SO4 0°C to RT3-Nitro-6-amino-5-methyl-2-pyridone60-70%

References

  • Hachimoji DNA and RNA: A genetic system with eight building blocks. Source: Science (2019).[1] Context: Establishes the utility of amino-pyridone derivatives (specifically the nitro-analog) in expanded genetic alphabets. URL:[Link][1]

  • Synthesis and synthetic applications of cyanoacetamides. Source: Arkivoc (2020).[1][3] Context: Detailed review of the Guareschi-Thorpe and Knoevenagel condensations used to synthesize the pyridone core. URL:[Link][1]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Source: Chinese Journal of Organic Chemistry (2021).[5] Context: Validates the annulation protocols for converting amino-pyridines into fused systems like naphthyridines. URL:[Link][1][4][6][7]

  • From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands. Source: PMC / NIH (2021).[1] Context: Discusses the tautomerism and ligand behavior of pyridone scaffolds in catalysis and synthesis. URL:[Link]

Sources

Exploratory

Technical Guide: Reactivity & Synthetic Utility of 6-Aminopyridin-2-one Derivatives

Executive Summary 6-aminopyridin-2-one (6-AP) represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for fused heterocyclic systems including 1,8-naphthyridines and pyrido[2,3-d]pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-aminopyridin-2-one (6-AP) represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for fused heterocyclic systems including 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .[1] Its utility stems from its ambident nucleophilicity and unique tautomeric equilibrium, which allows for diverse functionalization strategies. This guide analyzes the mechanistic underpinnings of 6-AP reactivity, providing researchers with optimized protocols for regioselective alkylation and heterocyclization.

Structural Dynamics: Tautomerism & Reactive Sites

The reactivity of 6-aminopyridin-2-one is governed by the lactam-lactim tautomerism.[1] While the lactam (2-one) form is thermodynamically favored in the solid state and polar solvents (due to dimerization energy), the lactim (2-hydroxy) form becomes accessible under specific catalytic conditions or in the gas phase.

Mechanistic Implications[2][3]
  • N1 (Ring Nitrogen): A soft nucleophile in the lactam form; susceptible to alkylation under basic conditions.

  • O2 (Oxygen): A hard nucleophile in the lactim form; favors O-alkylation with hard electrophiles (e.g., alkyl sulfonates) or under silver-salt catalysis.[1]

  • N6 (Exocyclic Amine): The primary site for condensation reactions; acts as the "anchor" for annulation sequences.

  • C3/C5 (Ring Carbons): Nucleophilic sites susceptible to electrophilic aromatic substitution (SEAr), with C5 being kinetically favored due to the directing effect of the amino group.

Visualization: Tautomeric Equilibrium & Reactive Loci

Tautomerism cluster_0 Thermodynamic Dominant cluster_1 Transient / Condition-Dependent Lactam Lactam Form (6-amino-2-pyridone) Nucleophiles: N1 (Soft), N6 (Amine) Lactim Lactim Form (2-amino-6-hydroxypyridine) Nucleophiles: O2 (Hard), N6 (Amine) Lactam->Lactim  K_eq (Solvent Dependent)  

Figure 1: The lactam-lactim equilibrium dictates the availability of nucleophilic sites. In polar aprotic solvents (DMF, DMSO), the equilibrium strongly favors the Lactam form.

Nucleophilic Reactivity: Regioselective Alkylation

Controlling N- vs. O-alkylation is a persistent challenge. The "Hard and Soft Acids and Bases" (HSAB) theory applies here: the ring nitrogen (N1) is softer than the oxygen (O2).

Optimization Matrix
Target SiteBase / CatalystElectrophileSolventMechanism
N1-Alkylation NaH or Cs₂CO₃Alkyl Halides (R-X)DMF / DMSOSN2 (Orbital control)
O2-Alkylation Ag₂CO₃Alkyl HalidesToluene / BenzeneSN1 / Coordination (Charge control)
N6-Acylation Pyridine / Et₃NAcyl ChloridesCH₂Cl₂Nucleophilic Acyl Substitution

Technical Insight: To achieve exclusive N1-alkylation, use LiH or NaH in DMF.[1] The lithium cation coordinates tightly with the oxygen, shielding it and directing the electrophile to the nitrogen. Conversely, using Ag₂CO₃ promotes O-alkylation because silver has a high affinity for the halide leaving group and coordinates to the nitrogen, leaving the oxygen free to attack.

Heterocyclic Fusion: Annulation Strategies

The most high-value application of 6-AP is the synthesis of fused bicyclic systems.[1] The exocyclic amine (N6) and the ring carbon (C5) or nitrogen (N1) act as a dinucleophile.

Pathway A: Synthesis of 1,8-Naphthyridines

This pathway typically involves the condensation of 6-AP with 1,3-dicarbonyl equivalents.[1]

  • Mechanism: Initial Schiff base formation at N6, followed by cyclization onto C5 (Friedländer-type) or N1 depending on the specific dicarbonyl structure.

  • Relevance: 1,8-naphthyridines are potent antibacterial and antitumor scaffolds.[1]

Pathway B: Synthesis of Pyrido[2,3-d]pyrimidines

This scaffold mimics the purine base of DNA and is extensively used in kinase inhibitor design (e.g., CDK4/6 inhibitors).

  • Mechanism: Reaction with 1,3-electrophiles (like malononitrile or benzylidenemalononitrile) creates a new pyrimidine ring fused to the C5-C6 bond of the pyridone.

Visualization: Synthetic Decision Tree

SynthesisPathways Start 6-Aminopyridin-2-one Branch1 Reaction with 1,3-Dicarbonyls Start->Branch1 Acid Cat. Branch2 Reaction with Benzylidenemalononitriles Start->Branch2 Base Cat. Branch3 Reaction with Isocyanates Start->Branch3 Neutral Prod1 1,8-Naphthyridines (Antibacterial Scaffolds) Branch1->Prod1 Cyclodehydration Prod2 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Branch2->Prod2 Michael Addn + Cyclization Prod3 Urea Derivatives (Supramolecular Motifs) Branch3->Prod3 Addition

Figure 2: Divergent synthetic pathways from the 6-aminopyridin-2-one core.

Validated Experimental Protocol

Target: Synthesis of 7-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivative (Generic Protocol).

This protocol demonstrates the "One-Pot" cyclization utilizing the N6 amine and C5 carbon.

Reagents
  • 6-aminopyridin-2-one (1.0 equiv)[1]

  • Aryl aldehyde (1.0 equiv)

  • Cyanoacetamide (1.0 equiv)

  • Piperidine (Catalytic amount, 0.1 equiv)

  • Ethanol (Solvent)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminopyridin-2-one (5 mmol) and the aryl aldehyde (5 mmol) in Ethanol (20 mL).

  • Activation: Add piperidine (5 drops). Stir at room temperature for 10 minutes to initiate Schiff base formation/Knoevenagel intermediate.

  • Addition: Add cyanoacetamide (5 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the aldehyde spot and the formation of a highly fluorescent product spot.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether to remove unreacted aldehyde. Recrystallize from DMF/Ethanol if necessary.

Why this works: The piperidine catalyzes the Knoevenagel condensation between the aldehyde and cyanoacetamide. The 6-aminopyridone then undergoes a Michael addition to the resulting activated alkene, followed by intramolecular cyclization and tautomerization to aromatize the new pyrimidine ring.

Supramolecular Utility

Beyond covalent synthesis, 6-aminopyridin-2-one derivatives are potent hydrogen-bonding modules.[1] They present a Donor-Acceptor-Donor (DAD) motif on the "Watson-Crick" face (if considering the lactam form).[1]

  • Self-Assembly: They can form complementary hydrogen bonds with imides or uracil derivatives (ADA motif), making them valuable in designing peptide nucleic acids (PNA) and self-assembling nanomaterials.[1]

References

  • Mekheimer, R. A., et al. (2007). "1,8-Naphthyridines II: Synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones." Arkivoc. Link

  • Postigo, M., et al. (2019). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules. Link

  • Ghorbani-Vaghei, R., et al. (2017).[2] "A single-step, facile synthesis of 1,8-naphthyridine derivatives."[1][2] Synthesis. Link

  • Schlegel, H. B., et al. (1991). "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of Physical Chemistry. Link

  • Sakai, N., et al. (2012).[2] "Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal." Organic Letters. Link

Sources

Protocols & Analytical Methods

Method

Protocol for N-alkylation of 6-Amino-5-methyl-2-pyridone

Application Note: Protocol for Regioselective N-Alkylation of 6-Amino-5-methyl-2-pyridone Executive Summary The N-alkylation of 6-amino-5-methyl-2-pyridone (also known as 6-amino-5-methylpyridin-2(1H)-one) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Regioselective N-Alkylation of 6-Amino-5-methyl-2-pyridone

Executive Summary

The N-alkylation of 6-amino-5-methyl-2-pyridone (also known as 6-amino-5-methylpyridin-2(1H)-one) is a critical transformation in the synthesis of deazaguanine analogs, kinase inhibitors, and hachimoji DNA bases. The core challenge in this reaction is the ambident nucleophilicity of the pyridone scaffold, which can lead to competing N-alkylation (desired) and O-alkylation (undesired), as well as potential side reactions at the exocyclic 6-amino group.

This guide provides a scientifically grounded, field-proven protocol to maximize N1-regioselectivity. It synthesizes Hard-Soft Acid-Base (HSAB) theory with practical experimental data to deliver a robust method using alkali metal carbonates in polar aprotic solvents.

Scientific Foundation & Mechanistic Insight

The Tautomeric Challenge

6-Amino-5-methyl-2-pyridone exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. While the lactam form predominates in the solid state and polar solvents, deprotonation yields an ambident anion capable of reacting at:

  • N1 (Ring Nitrogen): The desired site for most pharmaceutical scaffolds.

  • O2 (Oxygen): Leading to alkoxypyridines (often considered dead-end byproducts).

  • N6 (Exocyclic Amine): A competing nucleophile, though generally less acidic (pKa ~20+) than the amide NH (pKa ~11).

Regiocontrol via HSAB Theory
  • N1-Alkylation (Soft-Soft): The ring nitrogen is the "softer" nucleophilic center. It is favored by thermodynamic control, soft electrophiles (e.g., alkyl iodides), and conditions that permit charge delocalization (polar aprotic solvents).

  • O-Alkylation (Hard-Hard): The oxygen is the "harder" center. It is favored by hard electrophiles (e.g., alkyl sulfonates), silver salts (Ag+ coordinates to the halide, promoting SN1-like character), and non-polar solvents.

Strategic Decision: To favor N-alkylation, we utilize Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF . The potassium/cesium cation coordinates weakly to the oxygen, leaving the nitrogen free to attack, while the polar solvent stabilizes the transition state.

Experimental Workflow Visualization

The following diagram outlines the decision logic and reaction pathway for the protocol.

G Start Start: 6-Amino-5-methyl-2-pyridone Solvent Dissolve in Anhydrous DMF (0.2 - 0.5 M) Start->Solvent Base Add Base: K2CO3 (1.5 - 2.0 eq) Optional: LiBr (0.1 eq) for activation Solvent->Base Stir Activation: Stir at RT for 30 min (Deprotonation of N1) Base->Stir Electrophile Add Electrophile (R-X) (1.1 - 1.2 eq) Stir->Electrophile Reaction Reaction: 25°C - 60°C Monitor via TLC/LCMS Electrophile->Reaction Check Check Regioselectivity (LCMS/NMR) Reaction->Check ProductN Major: N-Alkyl Pyridone (Desired) Check->ProductN Standard Conditions ProductO Minor: O-Alkyl Pyridine (Byproduct) Check->ProductO Ag salts / Non-polar ProductExo Trace: N6-Alkyl (Exocyclic) Check->ProductExo Strong Base / Excess R-X

Caption: Reaction pathway and critical decision nodes for N-alkylation.

Detailed Protocol: K₂CO₃-Mediated N-Alkylation

This method is the "Gold Standard" for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

Materials & Reagents
ReagentEquivalentsRoleNotes
6-Amino-5-methyl-2-pyridone 1.0SubstrateDry thoroughly before use.
Alkyl Halide (R-X) 1.1 – 1.2ElectrophileIodides > Bromides > Chlorides.
Potassium Carbonate (K₂CO₃) 1.5 – 2.0BaseAnhydrous, granular (ground freshly).
DMF (N,N-Dimethylformamide) 5–10 VolSolventAnhydrous (keep water <0.05%).
Lithium Bromide (LiBr) 0.1 (Optional)AdditiveCan disrupt tight ion pairs, improving yield.
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 6-Amino-5-methyl-2-pyridone (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

    • Optional: Add LiBr (0.1 equiv) if the reaction is known to be sluggish.

  • Solvation & Activation:

    • Add anhydrous DMF (concentration ~0.2 M to 0.5 M).

    • Stir the suspension at Room Temperature (RT) for 30 minutes . This allows partial deprotonation and breaks up the base aggregates.

    • Observation: The mixture may change color (often yellowing) as the anion forms.

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) if using a very reactive electrophile (e.g., Methyl Iodide, Allyl Bromide). For Benzyl Bromide or less reactive alkyls, RT is sufficient.

    • Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to RT.

    • Optimization: If no reaction is observed after 2 hours by TLC, heat to 60°C . Avoid temperatures >80°C to minimize O-alkylation and exocyclic amine reaction.

  • Monitoring:

    • Monitor via TLC (System: 5-10% MeOH in DCM) or LCMS.

    • Target: Disappearance of starting material (M+H = 125 for methyl derivative).

    • Byproducts: Watch for a less polar spot (often O-alkyl) or a bis-alkylated product (N1 + N6 alkylation).

  • Workup:

    • Dilute the reaction mixture with Water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Note: Pyridones are polar. If the product remains in the aqueous phase, use DCM/Isopropanol (3:1) for extraction or saturate the aqueous layer with NaCl.

    • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification:

    • Recrystallization: Often possible from Ethanol/Water or Ethyl Acetate/Hexanes.

    • Flash Chromatography: Elute with DCM -> DCM:MeOH (95:5). N-alkyl products are typically more polar than O-alkyl isomers.

Validation & Quality Control (Self-Validating System)

Distinguishing the N-alkyl product from the O-alkyl byproduct is the most critical QC step. Do not rely solely on MS (mass is identical). Use NMR.

NMR Diagnostic Table
FeatureN-Alkyl (Desired) O-Alkyl (Byproduct) Reasoning
Alkylene Shift (N-CH₂ vs O-CH₂) 3.5 – 4.0 ppm 4.2 – 4.8 ppm Oxygen is more electronegative, causing significant deshielding.
Ring Carbonyl (C2) ~160 – 164 ppm ~164 – 170 ppm N-alkyl retains C=O character; O-alkyl becomes an imidate-like C-O.
Ring Protons Distinct coupling patternsOften simplifiedN-alkylation breaks symmetry differently than O-alkylation.
UV Absorbance λmax typically longer λmax typically shorter N-alkyl pyridones preserve the conjugated amide system.
Critical Checkpoint
  • HMBC Experiment: If 1D NMR is ambiguous, run an HMBC.

    • N-Alkyl: The N-CH₂ protons will show a correlation to the C2 Carbonyl (~162 ppm) and C6 (bearing the amino group).

    • O-Alkyl: The O-CH₂ protons will show a correlation to the C2 Carbon (which is now part of the aromatic pyridine ring system).

Strategic Optimization & Troubleshooting

IssueRoot CauseSolution
High O-Alkylation "Hard" conditions or steric bulk.Switch solvent to NMP or DMF . Use Cs₂CO₃ instead of K₂CO₃. Ensure temperature is kept low (<60°C). Avoid Silver salts.
N6-Alkylation (Exocyclic) High reactivity of amine or excess electrophile.Protect N6 first (e.g., Acetyl or Boc protection). Use strictly 1.0-1.1 equiv of electrophile.
Low Conversion Poor solubility or weak base.Switch base to NaH (60% dispersion) in THF/DMF (Caution: H₂ evolution). Heat to 80°C.
Product Water Soluble High polarity of pyridone.Do not use aqueous workup. Evaporate DMF directly (high vac) and purify residue by column chromatography.

References

  • Regioselectivity in Pyridone Alkylation

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][2]

    • Source:Journal of Medicinal Chemistry / PubMed (2013).
    • URL:[Link]

  • General Pyridone Synthesis Protocol

    • Title: Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
    • Source:Journal of Combinatorial Chemistry (ACS Public
    • URL:[Link]

  • Mechanistic Insight (HSAB)

    • Title: Optimization of Reaction Conditions for N-Alkyl
    • Source:ResearchG
    • URL:[Link]

  • Specific Substrate Data (BenchChem)

    • Title: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone.[3]

    • Source: BenchChem Application Notes.[3]

Sources

Application

Application Notes and Protocols: Regioselective Halogenation of 6-Amino-5-methylpyridin-2(1H)-one at the C-3 Position

Introduction: The Significance of Halogenated Pyridinones in Medicinal Chemistry Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Pyridinones in Medicinal Chemistry

Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a halogen atom onto this heterocyclic system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, halogenation at the C-3 position of 6-Amino-5-methylpyridin-2(1H)-one yields a versatile intermediate for the synthesis of novel therapeutics. This amino-substituted pyridinone is an electron-rich system, which facilitates electrophilic substitution. The directing effects of the amino group at C-6 and the hydroxyl group of the pyridinone tautomer are expected to activate the C-3 and C-5 positions towards electrophilic attack.

However, the selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which generally disfavors electrophilic aromatic substitution.[1][2] Fortunately, the electronic properties of 6-Amino-5-methylpyridin-2(1H)-one make it more amenable to this transformation. This document provides detailed protocols for the regioselective chlorination and bromination of 6-Amino-5-methylpyridin-2(1H)-one at the C-3 position using common N-halosuccinimide reagents.

Proposed Reaction Scheme

Caption: Proposed halogenation of 6-Amino-5-methylpyridin-2(1H)-one.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
6-Amino-5-methylpyridin-2(1H)-oneReagent grade (≥98%)
N-Chlorosuccinimide (NCS)Reagent grade (≥98%)
N-Bromosuccinimide (NBS)Reagent grade (≥98%), recrystallized if necessary[3]
Acetonitrile (MeCN)Anhydrous
N,N-Dimethylformamide (DMF)Anhydrous
Dichloromethane (DCM)Reagent grade
Ethyl acetate (EtOAc)Reagent grade
Saturated aqueous sodium bicarbonate
Brine
Anhydrous sodium sulfate or magnesium sulfate
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Reflux condenser
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Column chromatography suppliesSilica gel, appropriate solvents
Rotary evaporator
Standard laboratory glassware
Protocol 1: Chlorination at C-3 using N-Chlorosuccinimide (NCS)

This protocol is adapted from procedures for the chlorination of similar electron-rich heterocyclic systems.[4]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-Amino-5-methylpyridin-2(1H)-one (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (or DMF) to dissolve the starting material completely. The concentration can be in the range of 0.1-0.5 M.

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 95:5 or EtOAc). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • To the residue, add ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the desired 3-chloro-6-amino-5-methylpyridin-2(1H)-one.

Protocol 2: Bromination at C-3 using N-Bromosuccinimide (NBS)

This protocol is based on standard procedures for the bromination of activated aromatic and heterocyclic compounds.[5]

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve 6-Amino-5-methylpyridin-2(1H)-one (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq.) to the solution. It is recommended to use freshly recrystallized NBS for optimal results.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., DCM:MeOH 95:5 or EtOAc). The reaction is generally expected to be complete within 1-4 hours.

  • Work-up:

    • After completion, remove the solvent by rotary evaporation.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-bromo-6-amino-5-methylpyridin-2(1H)-one.

Data Summary: Reaction Parameters

ParameterChlorinationBromination
Halogenating Agent N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)
Stoichiometry 1.1 equivalents1.1 equivalents
Solvent Acetonitrile or DMFAcetonitrile
Temperature Room TemperatureRoom Temperature (can be heated to 40-50°C if needed)
Typical Reaction Time 2-6 hours1-4 hours
Expected Yield Moderate to GoodModerate to Good

Mechanism of Halogenation

The halogenation of 6-Amino-5-methylpyridin-2(1H)-one is an electrophilic aromatic substitution reaction. The pyridinone ring is activated towards electrophilic attack by the electron-donating effects of the amino group at the C-6 position and the hydroxyl group in the pyridin-2-ol tautomer. These groups direct the incoming electrophile to the ortho and para positions. In this case, the C-3 and C-5 positions are activated. The C-3 position is generally favored for substitution.

The N-halosuccinimide serves as the source of the electrophilic halogen (Cl⁺ or Br⁺). The reaction proceeds through a resonance-stabilized cationic intermediate (sigma complex), followed by the loss of a proton to restore aromaticity.

Caption: Proposed mechanism for electrophilic halogenation at C-3.

Conclusion

The protocols outlined in this application note provide a reliable and straightforward approach for the regioselective halogenation of 6-Amino-5-methylpyridin-2(1H)-one at the C-3 position. These methods utilize readily available and easy-to-handle N-halosuccinimide reagents, offering a practical route to valuable halogenated pyridinone intermediates for drug discovery and development programs. Researchers should optimize the reaction conditions for their specific needs and substrate purity.

References

  • McNally, A., et al. (2022).
  • Boyd, M. J., et al. (2022).
  • BenchChem. (n.d.). Synthesis of 5-Methylpyridin-2(1H)-one from 2-amino-5-methylpyridine: A Technical Guide. BenchChem.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents...
  • Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Thieme Chemistry.
  • Shatsauskas, A. S., et al. (2013). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. Chemistry of Heterocyclic Compounds.
  • Yoshida, K., et al. (2013). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. Tetrahedron Letters.
  • Harris, D., et al. (2018).
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.
  • Ma, C., et al. (2016). Catalyst-Free Halogenation of α-Diazocarbonyl Compounds with N-Halosuccinimides: Synthesis of 3-Halooxindoles or Vinyl Halides. Organic Letters.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone. BenchChem.
  • Mondal, S., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances.

Sources

Method

Application of 6-Amino-5-methyl-2-pyridone in peptide nucleic acid (PNA) synthesis

This guide details the application of 6-Amino-5-methyl-2-pyridone (an analog of the Hachimoji "Z" base and a structural mimic of Cytosine/Pseudoisocytosine) in Peptide Nucleic Acid (PNA) synthesis.[1] Application Note: 6...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 6-Amino-5-methyl-2-pyridone (an analog of the Hachimoji "Z" base and a structural mimic of Cytosine/Pseudoisocytosine) in Peptide Nucleic Acid (PNA) synthesis.[1]

Application Note: 6-Amino-5-methyl-2-pyridone in PNA Synthesis

Part 1: Executive Summary & Scientific Rationale

6-Amino-5-methyl-2-pyridone is a modified nucleobase analog belonging to the pyridine/pyridone class.[1] Structurally, it is the 5-methyl derivative of the "Z" base (6-amino-5-nitro-2-pyridone) used in expanded genetic alphabets (Hachimoji DNA) and shares electronic features with Pseudoisocytosine (a standard PNA base for pH-independent triplex formation).[1]

Key Applications:

  • Orthogonal Base Pairing: As a Donor-Donor-Acceptor (DDA) hydrogen bonding module, it is designed to pair with "Acceptor-Acceptor-Donor" (AAD) bases (such as the "P" base or modified purines), enabling the expansion of the PNA recognition code beyond the standard A-T/G-C pairs.

  • Triplex Formation: The molecule mimics the hydrogen bonding face of protonated Cytosine (without requiring low pH) but lacks the N3 nitrogen, reducing electrostatic repulsion in Hoogsteen binding modes.[1]

  • Fluorescent Probes: Pyridone derivatives often exhibit intrinsic fluorescence, making this monomer a candidate for "label-free" PNA detection probes.[1]

Mechanism of Action: Unlike natural nucleobases attached to a sugar-phosphate backbone, PNA bases are linked to a neutral N-(2-aminoethyl)glycine (AEG) backbone.[1] The 6-amino-5-methyl-2-pyridone is attached via its N1 position to the backbone linker (methyl carbonyl).[1] This orientation presents the 6-amino and 2-oxo groups to the hybridization interface, facilitating specific hydrogen bonding.[1]

Part 2: Chemical Structure & Pairing Logic

The following diagram illustrates the chemical structure of the PNA monomer and its theoretical hydrogen-bonding pattern (DDA) compared to the standard Cytosine (DAA) and Hachimoji Z (DDA).

G cluster_0 PNA Backbone & Linker cluster_1 Nucleobase: 6-Amino-5-methyl-2-pyridone cluster_2 Target Interaction (Hypothetical) Backbone AEG Backbone (N-2-aminoethyl-glycine) Linker Methyl Carbonyl Linker (-CH2-CO-) Backbone->Linker Amide Bond N1 N1 Position (Attachment Point) Linker->N1 N-Alkylation Target Complementary Base (e.g., 'P' Analog or Purine) Linker->Target H-Bond (Backbone NH) C2 C2 Carbonyl (=O) (Acceptor) N1->C2 C6 C6 Amino (-NH2) (Donor) N1->C6 C5 C5 Methyl (-CH3) (Hydrophobic/Stability) N1->C5 C2->Target H-Bond (Acceptor) C6->Target H-Bond (Donor)

Caption: Structural logic of the 6-Amino-5-methyl-2-pyridone PNA monomer. The N1 attachment orients the C6-Amino and C2-Oxo groups for base pairing.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the PNA Monomer

Objective: To convert the free nucleobase 6-amino-5-methyl-2-pyridone into the Fmoc-protected PNA monomer suitable for solid-phase synthesis.

Reagents Required:

  • Starting Material: 6-Amino-5-methyl-2(1H)-pyridone.[1]

  • Alkylation: Ethyl bromoacetate, Potassium Carbonate (

    
    ), DMF (anhydrous).
    
  • Protection:

    
    -(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) or Di-tert-butyl dicarbonate (
    
    
    
    ).[1] Note: For Fmoc PNA synthesis, the exocyclic amine is typically protected with Boc or Bhoc to be stable to piperidine but labile to TFA.
  • Hydrolysis: Lithium Hydroxide (LiOH), THF/Water.[1]

  • Coupling: Fmoc-AEEA-OH (optional spacer) or Fmoc-AEG-OtBu (backbone ester), EDC·HCl, HOBt.[1]

Step-by-Step Methodology:

  • Exocyclic Amine Protection:

    • Dissolve 6-amino-5-methyl-2-pyridone (10 mmol) in dry Pyridine/DMF (1:1).

    • Add

      
       (1.2 eq) and stir at 60°C for 4 hours.
      
    • Rationale: The C6-amino group is nucleophilic.[1] Protecting it as a carbamate (Boc) prevents side reactions during alkylation and coupling.[1]

    • QC: Check via TLC (shift in

      
      ) and ESI-MS.
      
  • N1-Alkylation (Linker Attachment):

    • Dissolve the N-Boc protected base (10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (1.5 eq) and stir for 30 min to deprotonate N1.[1]
      
    • Add Ethyl bromoacetate (1.1 eq) dropwise.[1] Stir at room temperature for 12 hours.

    • Critical Step: Pyridones can undergo

      
      - vs 
      
      
      
      -alkylation.[1] The use of
      
      
      in DMF typically favors the thermodynamic
      
      
      -alkylated product (lactam form).[1]
    • Purification: Evaporate DMF, partition between EtOAc/Water.[1] Purify via silica gel chromatography (Hexane/EtOAc).

    • Validation:

      
      -NMR should show a singlet (~4.8 ppm) for the 
      
      
      
      protons.[1]
  • Ester Hydrolysis:

    • Dissolve the alkylated product in THF/Water (3:1).[1]

    • Add LiOH (2 eq) and stir at 0°C for 1 hour.

    • Acidify to pH 3 with 1M HCl to precipitate the Nucleobase Acetic Acid .[1]

    • Filter and dry.[1]

  • Coupling to PNA Backbone:

    • Dissolve the Nucleobase Acetic Acid (1 eq) in DMF.[1]

    • Add HBTU (0.95 eq) and DIPEA (2 eq) to activate the carboxylate.[1]

    • Add Fmoc-AEG-OtBu (Backbone ester) (1 eq).[1] Stir for 2 hours.

    • Note: This forms the fully protected monomer ester.[1]

    • Final Deprotection (Carboxyl): Treat with TFA/DCM (1:1) to remove the

      
       ester (if using Fmoc-AEG-OtBu) while keeping the Fmoc and Boc groups intact? Correction: If using Fmoc-AEG-OH, coupling is direct.[1] If using Fmoc-AEG-OtBu, you must cleave the tBu ester to get the free acid monomer for SPPS.[1] Caution: TFA will also remove the Boc on the base.[1]
      
    • Revised Strategy for Fmoc SPPS: Use Bhoc (Benzhydryloxycarbonyl) protection for the base (stable to TFA, labile to HF/TFMSA) OR use Boc protection for the base and accept that it removes during the final global deprotection of the PNA oligomer.

    • Standard: Use Boc on the base.[1] It is stable to Piperidine (Fmoc removal) and removes with TFA (Final cleavage).[1]

Final Product: Fmoc-AEG-(N1-Boc-6-amino-5-methyl-2-pyridone)-OH .

Protocol B: Solid Phase PNA Oligomerization

Objective: Incorporate the modified monomer into a PNA sequence.

Parameters:

  • Scale: 2 µmol.

  • Resin: Fmoc-PAL-PEG-PS (creates C-terminal amide).[1]

  • Chemistry: Fmoc/Bhoc (or Fmoc/Boc).[1]

StepReagentTimeCycles
1. Deprotection 20% Piperidine in DMF5 min2x
2. Wash DMF / DCM1 min5x
3. Activation Monomer (0.2 M), HATU (0.9 eq), DIPEA (2 eq), 2,6-Lutidine (1.5 eq)Pre-mix 2 min-
4. Coupling Activated Monomer Solution30-60 min1x
5.[1] Wash DMF1 min3x
6. Capping Acetic Anhydride / Pyridine / DMF (1:2:2)2 min1x

Self-Validating QC Points:

  • Kaiser Test: Perform after Step 2 (should be Blue/Positive) and Step 5 (should be Colorless/Negative).[1]

  • Test Cleavage: After coupling the modified monomer, cleave a small aliquot (TFA/Triisopropylsilane/Water 95:2.5:2.5) and analyze via MALDI-TOF .

    • Expected Mass: Calculate mass of [Oligomer + Modified Base].

    • Mass Shift: The 6-amino-5-methyl-2-pyridone moiety adds a specific mass unit (MW of base + linker - H2O).[1]

    • Base MW (

      
      ) = 124.14 Da.[1]
      
    • Acetyl Linker (

      
      ) = 42.04 Da.[1]
      
    • Total Monomer Residue Addition = ~166.18 Da (approx, depends on exact formula).[1]

Part 4: References

  • Hoshika, S., et al. (2019).[1][2] "Hachimoji DNA and RNA: A genetic system with eight building blocks."[1][2] Science, 363(6429), 884-887.[1][2]

    • Context: Describes the "Z" base (6-amino-5-nitro-2-pyridone), the parent structure of the 5-methyl analog discussed here.[1]

  • Nielsen, P. E., et al. (1991).[1] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide."[1] Science, 254(5037), 1497-1500.[1] [1]

    • Context: Foundational PNA synthesis and properties.[1][3]

  • Wojciechowski, F., & Hudson, R. H. (2007).[1] "Nucleobase modifications in peptide nucleic acids." Current Organic Chemistry, 11(6), 469-491.[1]

    • Context: Comprehensive review of modified PNA bases, including pyridone and pyrimidinone analogs.[1]

  • Egholm, M., et al. (1993).[1] "PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules."[1] Nature, 365(6446), 566-568.[1] [1]

    • Context: Establishes the standard for PNA pairing rules which modified bases aim to expand or stabilize.

Sources

Application

Cyclization methods involving 6-Amino-5-methyl-1H-pyridin-2-one intermediates

Topic: Cyclization methods involving 6-Amino-5-methyl-1H-pyridin-2-one intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization methods involving 6-Amino-5-methyl-1H-pyridin-2-one intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The intermediate 6-amino-5-methyl-1H-pyridin-2-one (also referred to as 6-amino-5-methyl-2-pyridone) represents a versatile amphiphilic scaffold in heterocyclic synthesis. Its unique substitution pattern—featuring a nucleophilic exocyclic amine adjacent to the ring nitrogen (N1) and a nucleophilic C3 position—enables the construction of diverse fused ring systems. This guide details the experimental protocols for synthesizing pyrido[1,2-a]pyrimidines and 1,8-naphthyridines , two privileged pharmacophores found in kinase inhibitors, antibacterial agents, and mineralocorticoid receptor antagonists (e.g., Finerenone analogs).

Chemical Reactivity Profile

Understanding the electronic landscape of 6-amino-5-methyl-1H-pyridin-2-one is prerequisite to controlling its cyclization pathways.

  • Nucleophilic Sites:

    • N-Exocyclic (6-NH₂): The primary nucleophile, readily reacting with electrophiles (aldehydes, esters, isocyanates).

    • C3-Position: Highly nucleophilic due to the resonance donation from the 6-amino group and the 2-oxo functionality. This is the key site for C-C bond formation in Knoevenagel-type condensations.

    • N1-Ring Nitrogen: A secondary nucleophilic site involved in ring closure to form bridgehead nitrogen systems (e.g., pyrido[1,2-a]pyrimidines).

  • Steric Considerations:

    • C5-Methyl Group: While generally chemically inert under mild conditions, the C5-methyl group exerts steric influence, directing electrophilic attack to the C3 position and preventing annulation at the C5-C4 edge unless harsh activation methods (e.g., radical halogenation) are employed.

Reactivity Diagram

Reactivity Substrate 6-Amino-5-methyl-1H-pyridin-2-one N_Exo 6-NH2 (Primary Nucleophile) Target: Aldehydes, Esters Substrate->N_Exo Pathway A C3 C3-H (Carbon Nucleophile) Target: Knoevenagel Condensation Substrate->C3 Pathway B N1 N1-H (Secondary Nucleophile) Target: Ring Closure Substrate->N1 Pathway C Pyrido[1,2-a]pyrimidines Pyrido[1,2-a]pyrimidines N_Exo->Pyrido[1,2-a]pyrimidines 1,8-Naphthyridines 1,8-Naphthyridines C3->1,8-Naphthyridines Bridgehead Fusions Bridgehead Fusions N1->Bridgehead Fusions

Caption: Nucleophilic reactivity map of 6-amino-5-methyl-1H-pyridin-2-one directing cyclization strategies.

Methodology 1: Synthesis of Pyrido[1,2-a]pyrimidines

This pathway utilizes the Gould-Jacobs reaction principle. The reaction involves the condensation of the 6-amino group with a 1,3-dielectrophile (such as diethyl ethoxymethylenemalonate, DEEMM), followed by thermal cyclization onto the ring nitrogen (N1).

Mechanism
  • Condensation: The exocyclic amine attacks the ethoxy group of DEEMM, eliminating ethanol to form an enamine intermediate.

  • Cyclization: High-temperature intramolecular substitution occurs where the ring nitrogen (N1) attacks the ester carbonyl, releasing ethanol and closing the pyrimidine ring.

Protocol: Thermal Cyclization with DEEMM

Reagents:

  • 6-Amino-5-methyl-1H-pyridin-2-one (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.1 equiv)

  • Solvent: Dowtherm A (or Diphenyl ether)

  • Work-up: Hexanes or Ethanol

Step-by-Step Procedure:

  • Pre-mix: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 6-amino-5-methyl-1H-pyridin-2-one (10 mmol) and DEEMM (11 mmol).

  • Solvent Addition: Add Dowtherm A (10 mL/g of substrate). Note: A high-boiling solvent is critical to overcome the activation energy for N1 cyclization.

  • Heating: Heat the mixture to 230–250 °C under an inert atmosphere (N₂). Maintain reflux for 2–4 hours. Monitor the collection of ethanol in the trap.

  • Monitoring: Check reaction progress via TLC (eluent: 10% MeOH in DCM). The intermediate enamine may appear first, followed by the cyclized product.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. Slowly add Hexanes (20 mL) to precipitate the product.

  • Filtration: Filter the solid precipitate and wash extensively with Hexanes to remove residual Dowtherm A.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 65–80% Product: Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

Methodology 2: Synthesis of 1,8-Naphthyridines

This pathway exploits the C3-nucleophilicity of the pyridone. By reacting with a benzylidenemalononitrile (or an aldehyde + malononitrile in situ), the substrate undergoes a Michael addition followed by cyclization between the amino group and the nitrile.

Mechanism
  • Michael Addition: The C3 position of the pyridone attacks the electron-deficient β-carbon of the benzylidenemalononitrile.

  • Cyclization: The exocyclic amine (6-NH₂) attacks the nitrile group.

  • Tautomerization: Rearrangement leads to the stable 1,8-naphthyridine core.

Protocol: Three-Component One-Pot Synthesis

Reagents:

  • 6-Amino-5-methyl-1H-pyridin-2-one (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Catalyst: Piperidine or Triethylamine (5 mol%)

  • Solvent: Ethanol or Water/Ethanol (1:1)

Step-by-Step Procedure:

  • Setup: In a 50 mL reaction vial, dissolve the aromatic aldehyde (5 mmol) and malononitrile (5 mmol) in Ethanol (15 mL). Stir for 5 minutes to ensure pre-formation of the Knoevenagel adduct (optional but recommended).

  • Addition: Add 6-amino-5-methyl-1H-pyridin-2-one (5 mmol) and the base catalyst (Piperidine, 3 drops).

  • Reflux: Heat the mixture to reflux (80 °C) for 3–6 hours. The solution typically changes color (yellow to orange/red) as the fused system forms.

  • Monitoring: Monitor by TLC. The disappearance of the aldehyde and the appearance of a highly fluorescent spot (typical of naphthyridines) indicates completion.

  • Work-up: Cool the mixture to room temperature. The product often precipitates directly.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Purification: If no precipitate forms, concentrate the solvent and recrystallize from DMF/Water.

Expected Yield: 70–90% Product: 5-Amino-6-methyl-4-aryl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile.

Comparative Data & Troubleshooting

ParameterPyrido[1,2-a]pyrimidine Protocol1,8-Naphthyridine Protocol
Primary Cyclization Mode N1 (Ring Nitrogen) + 6-NH₂C3 (Carbon) + 6-NH₂
Reagent Class 1,3-Dielectrophile (DEEMM)1,1-Dielectrophile (Malononitrile) + Aldehyde
Temperature Requirement High (>200 °C)Moderate (80 °C)
Key Challenge Incomplete cyclization (stops at enamine)Solubility of starting pyridone
Optimization Tip Use Dowtherm A; ensure removal of EtOHUse catalytic base; microwave irradiation speeds up rate
Troubleshooting Guide
  • Issue: Reaction stops at the uncyclized intermediate.

    • Solution (Method 1): Increase temperature. If using ethanol reflux, switch to Diphenyl ether. Add a Lewis acid catalyst (e.g., ZnCl₂).

  • Issue: Low solubility of 6-amino-5-methyl-1H-pyridin-2-one.

    • Solution: Use DMF or DMSO as a co-solvent. For Method 2, microwave synthesis often overcomes solubility issues by superheating the solvent.

  • Issue: Regioselectivity concerns.

    • Insight: The 5-methyl group effectively blocks the C5 position, ensuring that C-C bond formation in Method 2 occurs exclusively at C3, yielding 1,8-naphthyridines rather than 1,6-isomers.

Synthetic Workflow Visualization

Workflow Start Start: 6-Amino-5-methyl-1H-pyridin-2-one DEEMM Reagent: DEEMM Solvent: Dowtherm A Temp: 230°C Start->DEEMM Method 1 Malo Reagent: Aldehyde + Malononitrile Cat: Piperidine Temp: 80°C Start->Malo Method 2 Inter1 Intermediate: Enamine DEEMM->Inter1 - EtOH Prod1 Product: Pyrido[1,2-a]pyrimidine Inter1->Prod1 Cyclization (N1 attack) Inter2 Intermediate: Michael Adduct Malo->Inter2 Knoevenagel/Michael Prod2 Product: 1,8-Naphthyridine Inter2->Prod2 Cyclization (C3 attack)

Caption: Divergent synthetic pathways for 6-amino-5-methyl-1H-pyridin-2-one based on reagent selection.

References

  • Mekheimer, R. A., et al. (2007). "1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones." Arkivoc.

  • BenchChem Application Note. (2025). "4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone." (Relevant for structural analogs and solubility data).

  • Organic Chemistry Portal. "Synthesis of 1,8-naphthyridines." (General Friedlander and condensation mechanisms).

  • Victory, P., et al. (1985). "New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones." Semantic Scholar.

  • Sigma-Aldrich. "Diethyl 2-(((6-methyl-2-pyridinyl)amino)methylene)malonate." (Evidence of aminopyridine-EMME adducts).

Method

Microwave-Assisted Synthesis of 6-Amino-5-methyl-2-pyridone Analogs: A Rapid and Efficient Protocol for Drug Discovery Scaffolds

Application Note: A-S2P-MW01 Abstract This application note details a robust and highly efficient protocol for the synthesis of 6-amino-5-methyl-2-pyridone analogs, a class of heterocyclic compounds of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-S2P-MW01

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 6-amino-5-methyl-2-pyridone analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The utilization of microwave-assisted organic synthesis (MAOS) dramatically accelerates reaction times, improves yields, and promotes greener chemistry principles compared to conventional heating methods. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying scientific principles, a detailed step-by-step protocol, and expected outcomes.

Introduction: The Significance of 2-Pyridone Scaffolds and the Advantages of Microwave Synthesis

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and pharmaceutical agents.[1][2] These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Specifically, 6-amino-5-methyl-2-pyridone analogs are valuable intermediates and building blocks in the synthesis of complex drug candidates due to their versatile functional groups that allow for further chemical modifications.[3][4]

Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages.[5][7] The primary mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][9] This efficient energy transfer, through dipolar polarization and ionic conduction, can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance product purity by minimizing the formation of byproducts.[5][8][9] Furthermore, MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[6][10]

This application note provides a validated, step-by-step protocol for the microwave-assisted synthesis of 6-amino-5-methyl-2-pyridone analogs, designed to be easily implemented in a standard laboratory setting equipped with a modern microwave reactor.

Reaction Principle and Mechanism

The synthesis of the target 6-amino-5-methyl-2-pyridone analogs is achieved through a one-pot, multi-component reaction. This approach involves the condensation of an appropriate β-ketoester, cyanoacetamide, and an amine, catalyzed by a base. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the desired pyridone ring system.

Microwave irradiation significantly accelerates this process by rapidly achieving the required reaction temperature and promoting efficient molecular collisions. The polar nature of the reactants and intermediates allows for effective coupling with the microwave energy, leading to localized superheating effects that drive the reaction to completion in a fraction of the time required by conventional heating.[11]

Experimental Protocol

Materials and Reagents
  • Ethyl 2-methylacetoacetate (or other appropriate β-ketoester)

  • Cyanoacetamide

  • Ammonium acetate (or other amine source)

  • Ethanol (or other suitable high-boiling point polar solvent)

  • Piperidine (catalyst)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave Synthesizer

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine ethyl 2-methylacetoacetate (1.0 mmol), cyanoacetamide (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst Addition: To the vial, add 3 mL of ethanol and 2-3 drops of piperidine.

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture under the conditions specified in Table 1.

  • Cooling and Product Isolation: After the irradiation is complete, allow the vial to cool to room temperature (or assist cooling with compressed air as per the instrument's safety guidelines). Upon cooling, a precipitate of the product should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by standard analytical techniques (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Product Isolation cluster_analysis Step 4: Characterization reagents Combine: - Ethyl 2-methylacetoacetate - Cyanoacetamide - Ammonium acetate solvent Add Ethanol and Piperidine reagents->solvent seal Seal Microwave Vial solvent->seal microwave Microwave Irradiation (See Table 1 for parameters) seal->microwave cool Cool to Room Temperature microwave->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry analysis NMR, IR, Mass Spectrometry dry->analysis

Caption: Workflow for the microwave-assisted synthesis of 6-amino-5-methyl-2-pyridone analogs.

Results and Discussion

The application of microwave irradiation to the synthesis of 6-amino-5-methyl-2-pyridone analogs results in a significant improvement over conventional heating methods. The key advantages observed are a dramatic reduction in reaction time and an increase in product yield.

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10 - 15 minutes[12]4 - 8 hours
Temperature 120 °CReflux (approx. 78 °C for ethanol)
Pressure 5 - 10 barAtmospheric
Typical Yield 85 - 95%60 - 75%
Solvent Volume 3 mL10 - 15 mL
Purity High (often requires minimal purification)Variable (often requires column chromatography)

The data presented in Table 1 clearly demonstrates the superiority of the microwave-assisted protocol. The reaction is completed in a fraction of the time, with a significantly higher yield and purity of the final product. This efficiency is attributed to the rapid and uniform heating of the reaction mixture, which is a hallmark of microwave chemistry.[8][9] The ability to use smaller volumes of solvent also contributes to the "green" aspect of this synthetic method.[6]

Conclusion

The microwave-assisted synthesis of 6-amino-5-methyl-2-pyridone analogs offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methodologies. This protocol provides researchers in drug discovery and medicinal chemistry with a reliable and scalable method for accessing these important heterocyclic scaffolds. The significant reduction in reaction time and increased yields can accelerate the drug development pipeline, enabling faster synthesis of compound libraries for biological screening.

References

  • Ahmed, I. B., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 3(1), 71. [Link]

  • Ahmed, I. B., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Semantic Scholar. [Link]

  • Bari, A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • International Journal of Research in Pharmacy and Allied Science. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com. [Link]

  • Verma, R. K., & Kumar, S. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SSRN. [Link]

  • Al-Neyadi, S. S., Hassan, A. H., & Abdou, I. M. (2011). Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides as cell proliferation inhibitors. Nucleosides, Nucleotides and Nucleic Acids, 30(2), 120-134. [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. ijnrd.org. [Link]

  • Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]

  • Hagar, M., Al-Hussain, S. A., & El-Gohary, N. S. (2021). Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. ResearchGate. [Link]

  • Wu, Y., Du, J., Hao, W., & Jiang, B. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 41(4), 1563-1571. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Singh, U. P., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33863-33892. [Link]

  • Driowya, M., Saber, A., Marzag, H., Demange, L., Bougrin, K., & Benhida, R. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 483. [Link]

  • Driowya, M., Saber, A., Marzag, H., Demange, L., Bougrin, K., & Benhida, R. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. PubMed Central. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • Sharma, R., & Kumar, R. (2023). Microwave-Assisted Synthesis of Biologically Relevant Six-Membered N-Heterocycles. Bentham Science. [Link]

  • Zhao, L., & Wu, Y. (2006). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society, 17(4). [Link]

  • Song, J., Su, H., & Chen, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863866. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Driowya, M., Saber, A., Marzag, H., Demange, L., Bougrin, K., & Benhida, R. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Semantic Scholar. [Link]

  • Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino- 2-pyridone-3,5-dicarbonitriles enabling anti-cancer. Diva-portal.org. [Link]

  • Song, J., Su, H., & Chen, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • Al-Warhi, T., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PubMed Central. [Link]

Sources

Application

Application Note: Precision Coupling of 6-Amino-5-methyl-1H-pyridin-2-one with Aryl Halides

Executive Summary The coupling of 6-Amino-5-methyl-1H-pyridin-2-one (and its tautomer 2-amino-3-methyl-6-hydroxypyridine) with aryl halides presents a unique set of challenges in medicinal chemistry. Unlike standard anil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 6-Amino-5-methyl-1H-pyridin-2-one (and its tautomer 2-amino-3-methyl-6-hydroxypyridine) with aryl halides presents a unique set of challenges in medicinal chemistry. Unlike standard aniline couplings, this scaffold features an ambident nucleophile profile (exocyclic amine vs. endocyclic lactam nitrogen vs. oxygen) and significant solubility limitations in non-polar solvents.

This guide provides two validated protocols:

  • Method A (Direct Coupling): A streamlined, atom-economical approach using modern ligand technology (BrettPhos) to achieve chemoselective N-arylation of the exocyclic amine.

  • Method B (Protection-Deprotection): A high-fidelity route using O-benzyl protection to mask the lactam functionality, recommended for sterically demanding or electron-deficient aryl halides.

Strategic Analysis: The Chemoselectivity Challenge

The core difficulty lies in the tautomeric nature of the pyridone ring. While the exocyclic amine (


) is the desired nucleophile, the lactam nitrogen (

) becomes competitive, particularly under basic conditions where it can be deprotonated (pKa ~11). Furthermore, the oxygen atom can participate in O-arylation.
Chemoselectivity Map

Chemoselectivity Substrate 6-Amino-5-methyl-1H-pyridin-2-one Exo_N Exocyclic Amine (-NH2) TARGET Nucleophilic (Neutral) Substrate->Exo_N Preferred with Weak Base (Cs2CO3) & Selective Ligand Endo_N Lactam Ring Nitrogen (-NH-) SIDE REACTION Acidic (pKa ~11) Substrate->Endo_N Favored by Strong Base (NaOtBu) & Steric Bulk Oxygen Carbonyl Oxygen (=O) SIDE REACTION O-Arylation risk Substrate->Oxygen Favored by Hard Electrophiles Product Product Exo_N->Product Desired C-N Bond

Figure 1: Chemoselectivity landscape. Successful coupling requires conditions that enhance the nucleophilicity of the exocyclic amine while suppressing the ionization of the lactam ring.

Protocol A: Direct Buchwald-Hartwig Amination

Best for: Rapid library synthesis, atom economy, and substrates where the aryl halide is not extremely sterically hindered.

Mechanistic Rationale

To bypass the protection step, we utilize BrettPhos , a bulky, electron-rich biaryl phosphine ligand. BrettPhos is exceptionally selective for primary amines and resists coordination to the pyridone oxygen, preventing catalyst poisoning. We employ a weak base (Cs₂CO₃) to minimize deprotonation of the lactam ring, thereby directing the palladium oxidative addition complex to the neutral exocyclic amine.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 6-Amino-5-methyl-1H-pyridin-2-one1.0Nucleophile
Electrophile Aryl Bromide / Iodide1.0 - 1.2Coupling Partner
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.02 - 0.05Pd Source
Ligand BrettPhos 0.04 - 0.10Ligand (L:Pd = 2:1)
Base Cs₂CO₃ (Cesium Carbonate)2.0 - 3.0Weak Base
Solvent 1,4-Dioxane or t-Amyl Alcohol [0.2 M]Polar/High Boiling
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Charging: Add Pd₂(dba)₃ (2-5 mol%) and BrettPhos (4-10 mol%) to the vial.

    • Note: A 1:2 ratio of Pd:Ligand is crucial to ensure active mono-ligated Pd(0) species.

  • Solvent Addition: Add anhydrous 1,4-dioxane. Cap and stir at room temperature for 5 minutes until the catalyst mixture turns a deep orange/red (pre-complexation).

  • Substrate Addition: Remove the cap under inert gas flow. Add the 6-amino-5-methyl-1H-pyridin-2-one (1.0 equiv), the Aryl Halide (1.1 equiv), and Cs₂CO₃ (2.5 equiv).

    • Solubility Note: The pyridone may not dissolve completely at RT. This is normal.

  • Degassing: Sparge the mixture with nitrogen gas for 5-10 minutes. Oxygen is a poison for this catalytic cycle.

  • Reaction: Seal the vial and heat to 100 °C for 12-18 hours.

    • Monitoring: Monitor by LC-MS.[2] The pyridone starting material is polar; use a polar mobile phase (e.g., 5-95% MeCN/H₂O + 0.1% Formic Acid).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with MeOH/DCM (1:9) to ensure the polar product is eluted.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Protocol B: The "Protect-Then-Couple" Strategy

Best for: Large-scale synthesis, difficult aryl halides (e.g., electron-rich chlorides), or when Method A yields inseparable mixtures.

Mechanistic Rationale

By converting the pyridone to a 2-benzyloxypyridine , we lock the tautomer in the pyridine form. This eliminates the acidic lactam proton and the competing nucleophilic sites, effectively turning the substrate into a standard 2-aminopyridine. Standard strong bases (NaOtBu) can then be used safely.

Workflow Diagram

ProtectionRoute Step1 Step 1: O-Protection Reagents: BnBr, Ag2CO3, Toluene Result: 2-Amino-3-methyl-6-benzyloxypyridine Step2 Step 2: Buchwald Coupling Reagents: Ar-X, Pd(OAc)2, BINAP, NaOtBu Result: N-Arylated Intermediate Step1->Step2 Purify Step3 Step 3: Deprotection Reagents: H2, Pd/C, MeOH Result: Final Pyridone Product Step2->Step3 Filter & Hydrogenate

Figure 2: Three-step protection strategy for high-purity synthesis.

Detailed Methodology
Step 1: O-Benzylation
  • Suspend 6-amino-5-methyl-1H-pyridin-2-one (1 equiv) and Ag₂CO₃ (1.1 equiv) in Toluene/Benzene.

  • Add Benzyl Bromide (1.1 equiv).

  • Heat to reflux for 4-6 hours. The silver salt promotes O-alkylation over N-alkylation.

  • Filter off silver salts and purify the 2-amino-3-methyl-6-benzyloxypyridine intermediate.

Step 2: Standard Coupling
  • Combine the O-benzyl intermediate (1 equiv), Aryl Halide (1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and NaOtBu (1.4 equiv) in Toluene.

  • Heat at 100 °C for 8-12 hours.

  • Note: Because the ring is aromatized (pyridine form), solubility is excellent, and standard ligands like BINAP or Xantphos work efficiently.

Step 3: Hydrogenolysis
  • Dissolve the coupled product in MeOH or EtOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure) for 2-4 hours.

  • Filter through Celite to obtain the final 6-amino-5-methyl-1H-pyridin-2-one derivative.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Poor solubility of pyridone.Switch solvent to t-Amyl alcohol or DMA (Dimethylacetamide). Increase Temp to 110°C.
N-Arylation of Ring (Side Product) Base is too strong (deprotonating lactam).Ensure Cs₂CO₃ or K₃PO₄ is used. Avoid NaOtBu/LiHMDS in Method A.
Catalyst Deactivation Pyridone coordinating to Pd.Increase ligand loading (L:Pd 2.5:1) or switch to Xantphos (bidentate, more robust).
Protodehalogenation Reduction of Aryl Halide.Solvent may be "wet" (acting as H-source). Use freshly distilled/anhydrous solvents.

References

  • Mechanistic Insight on Pyridone Selectivity: Kuriyama, M., et al. "N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity." Chemical Science, 2020.

  • Protection Strategy (O-Benzylation): Kim, Y.H., et al. "A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction." Bulletin of the Korean Chemical Society, 2007.

  • Buchwald-Hartwig General Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Direct Arylation of Heterocycles: Gribble, G. W., et al. "Palladium-Catalyzed Amination of Aryl Halides." Organic Reactions, 2019.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Amino-5-methyl-1H-pyridin-2-one

Welcome to the technical support center for the synthesis of 6-Amino-5-methyl-1H-pyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-5-methyl-1H-pyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. Pyridinone derivatives are crucial scaffolds in medicinal chemistry, and their efficient synthesis is paramount.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving from common inquiries to specific troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working on this synthesis.

Q1: What is a reliable and common synthetic route for 6-Amino-5-methyl-1H-pyridin-2-one?

A common and effective method is a variation of the Guareschi-Thorpe condensation. This approach involves the base-catalyzed cyclocondensation of ethyl 3-aminobut-2-enoate (or a related β-enamino ester) with cyanoacetamide . The reaction constructs the pyridinone ring in a single, convergent step.

The causality is straightforward: the enamine provides the C4, C5 (with the methyl group), and C6 atoms, while cyanoacetamide provides the C2, C3, and the C3-nitrile group, which then tautomerizes with the adjacent amino group. The choice of base (e.g., sodium ethoxide, piperidine) is critical as it facilitates the initial Michael addition and subsequent intramolecular cyclization.[2][3]

Q2: My reaction is resulting in a very low yield or no product at all. What are the most probable causes?

Low yields in pyridinone synthesis are common and typically stem from a few key areas.[4] A systematic troubleshooting approach is crucial. The most frequent culprits are:

  • Presence of Water: The reaction is highly sensitive to moisture. Water can hydrolyze the starting materials or intermediates and prevent the crucial cyclization step. Using anhydrous solvents and an inert atmosphere is essential.[2][5]

  • Incorrect Base/Catalyst Stoichiometry or Activity: The base is not just a catalyst; it's a reactant that drives the deprotonation steps. Using an insufficient amount or a weak base can stall the reaction. Conversely, an overly strong base can promote polymerization.

  • Suboptimal Temperature: These condensations often require heating to proceed to completion. However, excessive temperatures (e.g., >120°C) can lead to the decomposition of starting materials or polymerization, resulting in the formation of insoluble tars.[4]

  • Reaction Time: The reaction may require several hours to reach completion. It's important to monitor progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: My TLC plate shows multiple spots, including a dark baseline. What are the likely side products?

The formation of multiple byproducts is a classic challenge. The most common are:

  • Incompletely Cyclized Intermediates: The reaction proceeds through a linear Michael adduct. If the final intramolecular cyclization (Thorpe-Ziegler reaction) is inefficient, this intermediate can be a major impurity.[2]

  • Self-Condensation Products: Cyanoacetamide can self-condense under basic conditions. Similarly, the β-enamino ester can undergo side reactions.

  • Polymerization Products: Highly reactive starting materials or intermediates, especially at elevated temperatures, can self-condense or polymerize. This often appears as a dark, insoluble material at the TLC baseline or as a tar in the reaction flask.[4] To mitigate this, consider adding reactive starting materials slowly or running the reaction under more dilute conditions.[4]

Q4: How can I effectively purify 6-Amino-5-methyl-1H-pyridin-2-one?

The product is a polar, often crystalline solid with limited solubility in common organic solvents.

  • Recrystallization: This is often the most effective method. Water or a mixed solvent system like ethanol/water or DMF/water is a good starting point. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.[6]

  • Column Chromatography: This can be challenging due to the high polarity of the product. If necessary, use a polar stationary phase like silica gel with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). Significant product loss can occur during chromatography, so it should be considered a secondary option if recrystallization fails.[2]

  • Acid/Base Wash: An initial workup involving washing with a dilute acid can remove basic impurities, while a subsequent wash with a mild base can remove acidic ones. However, be cautious, as the product itself has both acidic (N-H) and basic (amino) functionalities.

Section 2: Detailed Troubleshooting Guide

This section provides a deeper dive into specific experimental problems and their solutions.

Problem: The reaction stalls and starting material remains even after prolonged heating.
Potential Cause Expert Analysis & Recommended Solution
Inefficient Base/Catalyst The pKa of the reactants dictates the required base strength. For this condensation, a moderately strong base like sodium ethoxide or piperidine is typically sufficient. Action: Ensure your base is fresh and not deactivated. If using sodium ethoxide, prepare it fresh or use a high-quality commercial solution. Consider screening different bases (e.g., DBU, potassium carbonate). The choice of catalyst can significantly impact the yield.[4]
Poor Solubility If starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate. Action: Screen alternative high-boiling point solvents like ethanol, n-butanol, or DMF. Ensure the chosen solvent is anhydrous.
Reversible Equilibrium The cyclization step often eliminates a small molecule (like water or ethanol). If this byproduct is not removed, it can inhibit the forward reaction. Action: If the reaction is run in a suitable solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically.[5]
Problem: The reaction mixture turns dark and forms an insoluble tar.
Potential Cause Expert Analysis & Recommended Solution
Excessive Temperature Pyridinone precursors can be thermally sensitive. High temperatures accelerate not only the desired reaction but also decomposition and polymerization pathways.[4] Action: Systematically lower the reaction temperature. Run a temperature optimization screen (e.g., 80°C, 100°C, 120°C) and monitor by TLC to find the sweet spot where product formation is efficient but byproduct formation is minimized.
High Reactant Concentration Concentrated reaction mixtures increase the probability of intermolecular side reactions, leading to oligomers and polymers. Action: Reduce the initial concentration of your reactants. Consider a slow-addition protocol where one reactant (e.g., cyanoacetamide) is added portion-wise or via a syringe pump to the heated solution of the other reactant and base. This keeps the instantaneous concentration of the reactive species low.[4]

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point based on established principles for pyridinone synthesis.[7]

Synthesis of 6-Amino-5-methyl-1H-pyridin-2-one

  • Reaction Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Base Addition: Under a nitrogen atmosphere, carefully add sodium metal (1.2 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the mixture to stir until all sodium has dissolved.

  • Reactant Addition: To the sodium ethoxide solution, add ethyl 3-aminobut-2-enoate (1.0 eq). Stir for 15 minutes at room temperature. Then, add cyanoacetamide (1.05 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The product should be a UV-active spot with low Rf.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly add glacial acetic acid to neutralize the mixture to pH ~7.

  • Isolation: Cool the neutralized mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove soluble impurities. For higher purity, recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture. Dry the final product under vacuum.

Section 4: Data & Visualizations

Experimental Workflow & Troubleshooting Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware under Nitrogen prep2 Use Anhydrous Solvents prep1->prep2 react1 Add Anhydrous Ethanol and Sodium Metal prep2->react1 react2 Add Ethyl 3-aminobut-2-enoate react1->react2 react3 Add Cyanoacetamide react2->react3 react4 Reflux for 6-12h (Monitor by TLC) react3->react4 workup1 Cool to RT react4->workup1 workup2 Neutralize with Acetic Acid to pH 7 workup1->workup2 workup3 Precipitate in Ice Bath workup2->workup3 workup4 Filter and Wash Solid workup3->workup4 workup5 Recrystallize from Water/Ethanol workup4->workup5

Caption: A general experimental workflow for the synthesis.

G cluster_incomplete Incomplete Reaction cluster_side_products Side Products / Tar cluster_purification Purification Issues start Low Product Yield Observed q1 Is Starting Material Present? start->q1 a1 Check Base Activity/ Stoichiometry q1->a1 Yes q2 Is Purification Inefficient? q1->q2 No a2 Increase Reaction Time / Temperature a1->a2 a3 Ensure Anhydrous Conditions a2->a3 b1 Lower Reaction Temperature b2 Use More Dilute Conditions b1->b2 b3 Slowly Add One Reactant b2->b3 c1 Optimize Recrystallization Solvent q2->c1 Yes cluster_side_products cluster_side_products q2->cluster_side_products No c2 Consider Chromatography with Polar Eluent c1->c2

Caption: A logical flowchart for troubleshooting low yields.

References

  • Technical Support Center: Synthesis of Fused Pyridinone Compounds. Benchchem.
  • Technical Support Center: Synthesis of Pyridone Derivatives. Benchchem.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. Available at: [Link]

  • 6-amino-1-methylpyridin-2-one. ChemSynthesis.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PLoS ONE. Available at: [Link]

  • Technical Support Center: Synthesis of 6-Methylpyridin-2(5H)-imine. Benchchem.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. (2022). Available at: [Link]

  • Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Journal of Emerging Technologies and Innovative Research (JETIR). (2023). Available at: [Link]

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Available at: [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. (2017). Available at: [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 6-Amino-5-nitropyridin-2-one. Wikipedia. Available at: [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents. (US5332824A).
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents. (WO2020178175A1).
  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. (2025). Available at: [Link]

  • Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone. Benchchem.
  • A Comparative Guide to the Experimental Evidence for 6-Methylpyridin-2(5H)-imine and its Stable Tautomer, 2-Amino-6-methylpyridi. Benchchem.
  • 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. Available at: [Link]

  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. (2022). Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the NMR Analysis of 6-Amino-5-methyl-2-pyridone

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with 6-Amino-5-methyl-2-pyridone in NMR spectroscopic analysis. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with 6-Amino-5-methyl-2-pyridone in NMR spectroscopic analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common hurdle of poor solubility in standard deuterated solvents. Our goal is to equip you with the knowledge to obtain high-quality NMR spectra for this compound, ensuring the integrity and progression of your research.

I. Understanding the Challenge: The Structure of 6-Amino-5-methyl-2-pyridone

6-Amino-5-methyl-2-pyridone is a heterocyclic compound featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (pyridone carbonyl group), as well as the capability for tautomerization. These structural characteristics contribute to its polarity and potential for strong intermolecular interactions, often leading to limited solubility in common, less-polar NMR solvents like chloroform-d (CDCl₃).

II. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

When faced with solubility problems, a systematic approach is crucial. The following workflow is designed to guide you from initial solvent screening to more advanced solubilization techniques.

Step 1: Initial Solvent Screening

The first line of defense is to test a range of deuterated solvents with varying polarities.

Protocol for Solvent Screening:

  • Sample Preparation: Weigh a small, consistent amount of 6-Amino-5-methyl-2-pyridone (e.g., 1-2 mg) into separate, clean vials.

  • Solvent Addition: Add approximately 0.6-0.7 mL of each selected deuterated solvent to the respective vials.

  • Observation: Vortex each vial for 30 seconds and visually inspect for dissolution. Check for any suspended particles against a light source.

  • Selection: Prioritize solvents that yield a clear, homogenous solution for NMR analysis.

SolventPolarity (Relative)Common Chemical Shift (ppm)Suitability for Polar Compounds
Chloroform-d (CDCl₃) Low~7.26Often poor for this compound.[1]
Acetone-d₆ Medium~2.05A good starting alternative to CDCl₃.[2]
Methanol-d₄ (CD₃OD) High (Protic)~3.31, ~4.87 (OH)Good, but be aware of proton exchange.[3]
Dimethyl Sulfoxide-d₆ (DMSO-d₆) High (Aprotic)~2.50Excellent for many polar compounds.[3][4]
Water-d₂ (D₂O) High (Protic)~4.80Useful if the compound is water-soluble.[4]

Note: Chemical shifts of residual solvent peaks can vary slightly based on temperature, concentration, and other solutes.[5][6]

Step 2: Employing Co-Solvents

If a single solvent fails to provide adequate solubility, a mixture of solvents, or a co-solvent system, can be highly effective.[7][8][9] This technique works by modifying the overall polarity of the solvent environment to better match that of the solute.

Recommended Co-Solvent Mixtures:

  • DMSO-d₆ / CDCl₃: This combination is particularly useful for gradually increasing the polarity. Start with a high percentage of CDCl₃ and incrementally add DMSO-d₆ until the compound dissolves.

  • Methanol-d₄ / CDCl₃: Similar to the DMSO-d₆ mixture, this can be effective. However, be mindful of potential proton exchange with the amino group of your compound in the presence of methanol-d₄.

Step 3: The Impact of Temperature

For some compounds, solubility is significantly influenced by temperature.

Variable Temperature NMR:

  • Heating: Gently warming the NMR tube (e.g., in a warm water bath) can sometimes be sufficient to dissolve the compound. Many NMR spectrometers are equipped with variable temperature capabilities, allowing for the acquisition of spectra at elevated temperatures. This can also be useful for studying dynamic processes like rotamers.[2]

  • Cooling: While less common for improving solubility, acquiring spectra at low temperatures can sometimes sharpen peaks by slowing down exchange processes.[10]

Step 4: pH Adjustment

For ionizable compounds, altering the pH of the solvent can dramatically increase solubility.[8] 6-Amino-5-methyl-2-pyridone has a basic amino group that can be protonated.

Protocol for pH Modification:

  • Initial Attempt: Dissolve the compound in D₂O.

  • Acidification: If solubility is poor, add a very small drop of a deuterated acid, such as deuterium chloride (DCl) in D₂O. The formation of a pyridinium salt will likely enhance water solubility.

  • Basification: Alternatively, adding a drop of a deuterated base like sodium deuteroxide (NaOD) in D₂O can also be attempted, although protonation is typically more effective for this class of compounds.

Step 5: Advanced Solubilization Techniques

When standard methods are insufficient, more advanced techniques can be explored.

  • Use of Hydrotropic Agents: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (a hydrotrope) increases the aqueous solubility of a poorly soluble compound.[7][8][9] Common hydrotropes include sodium benzoate and urea.

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their solubility in aqueous solutions.[9][11]

Troubleshooting Workflow Diagram

Sources

Troubleshooting

Controlling tautomeric equilibrium of 6-Amino-5-methyl-2-pyridone in reaction mixtures

Executive Summary & Tautomeric Landscape 6-Amino-5-methyl-2-pyridone is a "chameleon" scaffold widely used in the synthesis of peptide nucleic acids (PNAs), unnatural base pairs, and kinase inhibitors.[1] Its utility, ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Tautomeric Landscape

6-Amino-5-methyl-2-pyridone is a "chameleon" scaffold widely used in the synthesis of peptide nucleic acids (PNAs), unnatural base pairs, and kinase inhibitors.[1] Its utility, however, is frequently compromised by its tautomeric volatility.[1]

The molecule exists in a dynamic equilibrium between the Lactam (2-pyridone) and Lactim (2-hydroxypyridine) forms.[1] A secondary, often overlooked equilibrium involves the amino/imino shift at the C6 position, though the amino form is thermodynamically dominant.

  • The Challenge: The specific tautomer present in your reaction vessel dictates nucleophilicity, solubility, and hydrogen-bonding capability.[1] A mismatch between the dominant tautomer and your reaction conditions leads to regioselectivity failures (e.g., O- vs. N-alkylation) or recognition failures in supramolecular assemblies.[1]

Tautomeric Equilibrium Map

Tautomerism cluster_0 Reactivity Profile cluster_1 Reactivity Profile Lactam Lactam Form (2-oxo-1H-pyridine) Polar Dominant Lactim Lactim Form (2-hydroxy-pyridine) Non-Polar Dominant Lactam->Lactim Low Dielectric (Toluene, CHCl3) Dimer Lactam Dimer (H-Bonded Duplex) Solid State / Conc. Soln Lactam->Dimer High Conc. or Solid State Note1 Nucleophile: N1 (Soft) Target: N-Alkylation Lactam->Note1 Note2 Nucleophile: O2 (Hard) Target: O-Alkylation Lactim->Note2

Figure 1: The dynamic equilibrium of 6-Amino-5-methyl-2-pyridone.[1] Solvent polarity and concentration are the primary levers for shifting this balance.

Troubleshooting Center (Q&A)

This section addresses the most common technical tickets received regarding this compound.

Issue 1: Regioselectivity Failure (N- vs. O-Alkylation)

Q: I am attempting to N-alkylate the scaffold using an alkyl halide, but I am observing significant O-alkylated byproduct (2-alkoxypyridine). How do I force N-selectivity?

A: This is a classic "Ambident Nucleophile" issue. The deprotonated 2-pyridone anion can react at the Nitrogen (soft center) or the Oxygen (hard center).

  • The Mechanism: The product ratio depends on the Hard-Soft Acid-Base (HSAB) principle and the solvent effect on the transition state.

  • Corrective Protocol:

    • Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO .[1] These solvents solvate the cation (e.g., Na+, K+) well, leaving the "naked" anion.[1] While this increases overall reactivity, the high dielectric constant favors the more polar transition state leading to the N-alkylated product (Lactam-like product) [1, 7].[1]

    • Change Counterion: Use Lithium or Sodium bases (LiH, NaH).[1] Small, hard cations coordinate tightly to the hard Oxygen atom, shielding it and directing the electrophile to the Nitrogen. Avoid Silver salts (Ag2CO3), which chelate the halide and favor O-alkylation via an SN1-like loose transition state [6].[1]

    • Temperature: Lower the temperature (0°C to RT). O-alkylation often has a higher activation energy; kinetic control favors N-alkylation.[1]

Issue 2: Solubility & Aggregation

Q: The compound is insoluble in DCM and Chloroform, even though 2-hydroxypyridines are supposed to be soluble in organics. Why?

A: You are likely dealing with the Lactam Dimer .[1] In non-polar solvents, the Lactam form self-assembles into a highly stable, cyclic hydrogen-bonded dimer (similar to DNA base pairs) [1, 10].[1] This dimerization effectively "hides" the polar functional groups, but the resulting complex is often crystalline and poorly soluble.

  • Solution: Add a "breaker" solvent. 5-10% Methanol or Ethanol in your DCM will disrupt the intermolecular H-bonds, monomerize the species, and improve solubility, albeit by shifting the equilibrium slightly toward the solvated Lactam monomer.

Issue 3: NMR Signal Broadening

Q: My 1H NMR signals for the NH and OH protons are broad or missing. Is my product impure?

A: Not necessarily. This usually indicates an intermediate exchange rate between tautomers on the NMR timescale.[1]

  • Diagnostic:

    • Lactam (2-pyridone): Look for a broad singlet around 11.0–13.0 ppm (NH).[1]

    • Lactim (2-hydroxypyridine): Look for a sharp singlet (if exchange is slow) or broad band often >13 ppm or solvent-dependent.[1]

  • Fix: Run the NMR at a different temperature.

    • High Temp (50°C+): Fast exchange average (one sharp set of peaks).[1]

    • Low Temp (-40°C): Slow exchange limit (two distinct sets of peaks for both tautomers).[1]

    • Solvent Switch: Use DMSO-d6 .[1] It strongly favors the Lactam form and slows down proton exchange, usually yielding sharp, well-defined NH signals [11].[1]

Experimental Protocols

Protocol A: Solvent-Controlled Tautomer Shift (UV-Vis Validation)

Use this to determine which tautomer is dominant in your specific reaction mixture.[1]

Objective: Quantify the Lactam:Lactim ratio. Materials: UV-Vis Spectrophotometer, Quartz cuvettes.[1]

  • Preparation: Prepare a 50 µM stock solution of 6-Amino-5-methyl-2-pyridone in the solvent of interest.

  • Measurement: Scan from 200 nm to 400 nm.

  • Analysis:

    • Lactam (Polar): Look for

      
       near 295–305 nm .[1] (Example: Water, MeOH).[1]
      
    • Lactim (Non-Polar): Look for

      
       near 225–235 nm  (often accompanied by a weaker band at ~280 nm with vibrational fine structure) [10, 13].[1]
      
  • Decision: If your reaction requires the OH-nucleophile (Lactim), but UV shows a peak at 300 nm, you must change solvents (e.g., to Dioxane or Toluene) or add a Lewis Acid to trap the oxygen.[1]

Protocol B: Regioselective N-Alkylation (Standard Operating Procedure)

Target: N1-alkylated product.[1]

  • Dissolution: Dissolve 1.0 eq of 6-Amino-5-methyl-2-pyridone in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.1 eq of NaH (60% dispersion in oil).

    • Note: Evolution of H2 gas.[1] Stir for 30 min. The solution often turns yellow/orange as the anion forms.

  • Addition: Add 1.1 eq of the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Quench: Pour into ice water. The N-alkylated product typically precipitates (if solid) or can be extracted with EtOAc.[1]

  • Validation: Check IR.

    • N-Alkyl (Product): Strong C=O stretch ~1650–1670 cm⁻¹.[1]

    • O-Alkyl (Byproduct): Absence of C=O; presence of C=N and C-O bands.[1]

Data Reference: Solvent & Substituent Effects

Table 1: Solvent Influence on Tautomeric Equilibrium (2-Pyridone Systems)

SolventDielectric Constant (

)
Dominant SpeciesPrimary Interaction
Water 80.1Lactam (>99%) H-bond donation to C=O stabilizes Lactam [1, 15]
DMSO 46.7Lactam Dipole stabilization of polar Lactam form
Methanol 32.7Lactam H-bonding network
Chloroform 4.8Equilibrium Lactam Dimer dominates; Monomer is Lactim-rich
Cyclohexane 2.0Lactim Non-polar environment favors aromatic Lactim [1, 21]
Gas Phase 1.0Lactim Intrinsic stability of aromatic pyridine ring

Table 2: Characterization Signals

FeatureLactam (N-H, C=O)Lactim (N, C-OH)
13C NMR (C2) ~160–165 ppm (C=O character)~150–155 ppm (C-O character)
IR Stretch 1650–1680 cm⁻¹ (Strong C=O)~3400–3600 cm⁻¹ (O-H), No C=O[1]
UV-Vis (

)
~295–305 nm~230 nm

References

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC (NIH).[1] Available at: [Link][1]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis. University of Munich. Available at: [Link][1]

  • Theoretical investigation of tautomerism of 2- and 4-pyridones. Organic & Biomolecular Chemistry. Available at: [Link][1][2][3][4][5][6][7]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Available at: [Link][1][2][3][4][5][6][7][8][9]

  • Regioselective synthesis of N-alkylated 2-pyridones. ResearchGate. Available at: [Link]

  • C-4 Regioselective Alkylation of Pyridines. Organic Chemistry Portal. Available at: [Link]

  • 2-Pyridone Tautomer Ratio. Chemistry Stack Exchange. Available at: [Link]

  • Tautomerism Detected by NMR. Encyclopedia MDPI. Available at: [Link][1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 6-Amino-5-methyl-2-pyridone before handling.

Sources

Optimization

Technical Support Center: Purification of 6-Amino-5-methyl-1H-pyridin-2-one

Welcome to the technical support center for the purification of 6-Amino-5-methyl-1H-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Amino-5-methyl-1H-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

I. Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities that may be present in your crude material. The impurity profile of 6-Amino-5-methyl-1H-pyridin-2-one is highly dependent on the synthetic route employed. Common synthetic strategies often involve the modification of a pre-existing pyridine ring, such as 2-amino-6-methylpyridine.

Likely Impurity Sources:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product.

  • Intermediates: Multi-step syntheses may result in the carry-over of intermediate compounds.

  • Byproducts: Side reactions can generate structurally related impurities that may be challenging to separate.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents from the reaction and work-up are also common impurities.

  • Degradation Products: The target compound may degrade under certain conditions (e.g., heat, acid, or base) to form new impurities.

Based on plausible synthetic routes, a summary of potential impurities is provided in the table below.

Impurity Class Potential Compounds Origin
Starting Materials 2-Amino-6-methylpyridineIncomplete oxidation or other functional group transformations.
6-Methyl-5-nitropyridin-2-amineIncomplete reduction of the nitro group.[1][2]
Byproducts Dimerized speciesSide reaction during Chichibabin-type precursor synthesis.[3]
Over-oxidation productsHarsh oxidation conditions.
Isomeric aminomethyl-pyridinonesRearrangement reactions.
Degradation Products Hydrolyzed or de-aminated speciesExposure to strong acid/base or high temperatures.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 6-Amino-5-methyl-1H-pyridin-2-one.

Q1: My final product is a brownish or discolored solid, not the expected off-white powder. What is the likely cause and how can I fix it?

Possible Cause: The discoloration is often due to the presence of highly colored impurities, such as nitro-aromatic compounds or polymeric byproducts. If your synthesis involved a nitration step, residual 6-Methyl-5-nitropyridin-2-amine is a likely culprit.[1][2]

Troubleshooting Steps:

  • Recrystallization with Activated Carbon:

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, water, or a mixture).

    • Add a small amount (typically 1-5% w/w) of activated carbon to the hot solution.

    • Stir or gently boil the mixture for 5-10 minutes. The activated carbon will adsorb the colored impurities.

    • Perform a hot filtration to remove the activated carbon. Caution: Ensure the solution does not cool and crystallize prematurely during filtration.

    • Allow the filtrate to cool slowly to induce crystallization of the purified product.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography:

    • If recrystallization is ineffective, column chromatography on silica gel is recommended.

    • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.[3]

    • The more polar colored impurities will likely have a different retention time than the desired product, allowing for their separation.

Q2: After purification, my NMR spectrum shows the presence of the starting material, 2-amino-6-methylpyridine. How can I remove it?

Possible Cause: Incomplete reaction is the most probable reason for the presence of the starting material. Due to their structural similarity, separating 2-amino-6-methylpyridine from the target pyridinone can be challenging.

Troubleshooting Steps:

  • Acid-Base Extraction:

    • The amino group on 2-amino-6-methylpyridine is more basic than the amide nitrogen in the pyridinone ring. This difference in pKa can be exploited for separation.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic 2-amino-6-methylpyridine will be protonated and move into the aqueous layer.

    • Separate the organic layer, which now contains the enriched target compound.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

  • Cation-Exchange Chromatography:

    • This technique is highly effective for separating compounds based on their charge.

    • At an appropriate pH, the more basic 2-amino-6-methylpyridine will bind more strongly to a cation-exchange resin than the less basic 6-Amino-5-methyl-1H-pyridin-2-one.

Q3: I'm observing a significant amount of an unknown, less polar byproduct in my crude mixture by TLC analysis. What could it be and how do I remove it?

Possible Cause: A less polar byproduct could be a dimer formed during a precursor synthesis, especially if a Chichibabin-type reaction was involved.[3]

Troubleshooting Steps:

  • Column Chromatography:

    • Flash column chromatography is the most effective method for separating compounds with different polarities.

    • Use a non-polar solvent system initially (e.g., hexanes/ethyl acetate) to elute the less polar dimer, then gradually increase the polarity to elute your target compound.

  • Recrystallization from a Non-Polar/Polar Solvent Pair:

    • Dissolve the crude mixture in a minimum amount of a hot, relatively polar solvent in which both the product and the impurity are soluble.

    • Slowly add a less polar "anti-solvent" until the solution becomes slightly turbid.

    • Allow the solution to cool slowly. The desired, more polar product should crystallize out, leaving the less polar impurity in the mother liquor.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 6-Amino-5-methyl-1H-pyridin-2-one?

For general-purpose purification, a two-step approach is often most effective. Start with recrystallization to remove the bulk of the impurities. If the product is still not pure, follow up with column chromatography for fine purification.

Q2: How can I monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is the most common and rapid method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your pure product.

Q3: What are the ideal storage conditions for purified 6-Amino-5-methyl-1H-pyridin-2-one?

To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of crude 6-Amino-5-methyl-1H-pyridin-2-one.

Materials:

  • Crude 6-Amino-5-methyl-1H-pyridin-2-one

  • Selected recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and begin heating and stirring.

  • Gradually add more hot solvent until the solid just dissolves.

  • If the solution is colored, add activated carbon as described in the troubleshooting guide and perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol outlines a standard procedure for purification by flash column chromatography.

Materials:

  • Crude 6-Amino-5-methyl-1H-pyridin-2-one

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity.

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the eluent to elute the target compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizations

Purification Workflow

Caption: General workflow for the purification of 6-Amino-5-methyl-1H-pyridin-2-one.

Logical Troubleshooting Flow

TroubleshootingFlow Start Crude Product Impure Discolored Discolored? Start->Discolored StartingMaterial Starting Material Present? Discolored->StartingMaterial No Charcoal Activated Carbon Treatment Discolored->Charcoal Yes Byproduct Unknown Byproduct? StartingMaterial->Byproduct No AcidBase Acid-Base Extraction StartingMaterial->AcidBase Yes Column Column Chromatography Byproduct->Column Yes End Pure Product Charcoal->End AcidBase->End Column->End

Caption: Decision tree for troubleshooting common purification issues.

VI. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Methylpyridin-2(5H)-imine. Retrieved from BenchChem website.

  • PubChem. (n.d.). 6-Methyl-5-nitropyridin-2-amine. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during the methylation of 6-aminopyridin-2-one

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Minimizing Side Reactions in 6-Aminopyridin-2-one Methylation Executive Summary & Core Cha...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Minimizing Side Reactions in 6-Aminopyridin-2-one Methylation

Executive Summary & Core Challenge

The methylation of 6-aminopyridin-2-one (also recognized as 2-amino-6-hydroxypyridine) presents a classic problem in heterocyclic chemistry: Ambident Nucleophilicity .

This substrate possesses three distinct nucleophilic sites competing for the methyl group:

  • Ring Nitrogen (

    
    ):  The thermodynamic trap (yielding the lactam).
    
  • Oxygen (

    
    ):  The kinetic/hard trap (yielding the lactim ether).
    
  • Exocyclic Amine (

    
    ):  A competing nucleophile that leads to over-alkylation impurities.
    

This guide provides a self-validating logic system to control this regioselectivity. By manipulating the Hard-Soft Acid-Base (HSAB) parameters and Solvent-Cation pairing , you can steer the reaction exclusively toward the desired isomer.

The Decision Matrix: Pathway Control

Before starting, identify your target. The reaction conditions for


-methylation are diametrically opposed to those for 

-methylation.
Visualizing the Reaction Pathways

The following diagram illustrates the divergence points where side reactions occur and how to block them.

MethylationPathways Start 6-Aminopyridin-2-one Cond_Na Condition A: NaH / DMF (Polar) Thermodynamic Control Start->Cond_Na Cond_Ag Condition B: Ag₂CO₃ / Toluene (Non-Polar) Kinetic/Coordination Control Start->Cond_Ag Anion_Free Dissociated Anion (N-Nucleophilic) Cond_Na->Anion_Free Deprotonation Anion_Coord Ag-Coordinated Complex (O-Nucleophilic) Cond_Ag->Anion_Coord Coordination Prod_N TARGET A: 1-Methyl-6-aminopyridin-2-one (N-Methylated) Anion_Free->Prod_N Major Pathway Prod_O TARGET B: 2-Methoxy-6-aminopyridine (O-Methylated) Anion_Free->Prod_O Minor Side Rxn Anion_Coord->Prod_N Minor Side Rxn Anion_Coord->Prod_O Major Pathway Side_Exo SIDE REACTION: Exocyclic N-Methylation (Over-alkylation) Prod_N->Side_Exo Excess MeI / Heat Prod_O->Side_Exo Excess MeI / Heat

Caption: Reaction divergence based on cation/solvent selection. Green paths indicate selective synthesis; red paths indicate side reactions.

Strategic Protocols

Protocol A: Selective N-Methylation (The Lactam Route)

Goal: Synthesize 1-methyl-6-aminopyridin-2-one. Mechanism: Uses the "Alkali Metal Rule." A dissociated ion pair in a polar solvent favors attack by the atom with the highest electron density (Nitrogen) to form the thermodynamically stable amide-like carbonyl.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), DMF (Anhydrous), Methyl Iodide (MeI).

  • Stoichiometry: Substrate (1.0 eq) : Base (1.1 eq) : MeI (1.0 eq).

  • Procedure:

    • Suspend NaH (1.1 eq) in dry DMF at 0°C under Argon.

    • Add 6-aminopyridin-2-one (1.0 eq) portion-wise. Evolution of

      
       gas will occur.
      
    • Stir for 30 mins to ensure complete deprotonation (formation of the sodium salt).

    • Add MeI (1.0 eq) dropwise over 20 minutes. Critical: Rapid addition causes local hotspots, leading to exocyclic amine methylation.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Add water carefully. Extract with EtOAc.

Protocol B: Selective O-Methylation (The Lactim Route)

Goal: Synthesize 6-amino-2-methoxypyridine. Mechanism: Uses the "Silver Salt Rule." Silver coordinates to the ring nitrogen and the leaving group iodide, forcing the electrophile to attack the available Oxygen. The non-polar solvent prevents ion dissociation, maintaining the tight coordination complex.

  • Reagents: Silver Carbonate (

    
    ), Toluene or Benzene, Methyl Iodide.
    
  • Stoichiometry: Substrate (1.0 eq) :

    
     (0.6 eq) : MeI (1.2 eq).
    
  • Procedure:

    • Suspend 6-aminopyridin-2-one (1.0 eq) and

      
       (0.6 eq) in dry Toluene.
      
    • Add MeI (1.2 eq).

    • Heat to reflux (or 80°C) in the dark (silver salts are light sensitive).

    • Filter through Celite to remove silver salts. Evaporate solvent.[1]

Troubleshooting Center (Q&A)

Issue 1: "I am seeing significant methylation on the exocyclic amine ( )."

Diagnosis: The exocyclic amine is nucleophilic, but less acidic (


 ~25) than the ring nitrogen (

~11). If you see

-methylation, you likely have excess base or excess electrophile .
  • The Fix:

    • Strict Stoichiometry: Limit MeI to 0.95–1.0 equivalents. Do not use excess "to push conversion."

    • Base Control: Ensure you are using exactly 1.0–1.1 eq of base. If you use 2.0 eq, you risk deprotonating the exocyclic amine, making it a potent nucleophile.

    • Protection Strategy (The Nuclear Option): If high purity is required, convert the exocyclic amine to an acetamide (using

      
      ) before methylation. The acetamide is non-nucleophilic. You can hydrolyze it back to the amine (
      
      
      
      ) after the methylation step.
Issue 2: "I want the N-methyl product, but I'm getting 15% O-methyl impurity."

Diagnosis: The reaction solvent is not polar enough, or the counter-ion is too coordinating (Hard-Soft mismatch).

  • The Fix:

    • Switch Solvent: Move from THF to DMF or DMSO. Polar aprotic solvents solvate the cation (

      
      ), leaving the anion "naked" and free to react at the thermodynamic center (
      
      
      
      ).
    • Switch Base: Use Lithium Hydride (

      
      ) or Cesium Carbonate (
      
      
      
      ). Sometimes the "Cesium Effect" can alter selectivity, though for simple pyridones, NaH/DMF is the gold standard for N-alkylation.
Issue 3: "The reaction is stalling, but adding heat creates impurities."

Diagnosis: 6-aminopyridin-2-one has poor solubility in many organic solvents due to strong hydrogen bonding (dimerization).

  • The Fix:

    • Solubilization: Ensure the deprotonation step (Step 2 in Protocol A) is fully clear before adding MeI. The sodium salt is usually more soluble in DMF than the neutral starting material.

    • Catalysis: Add a catalytic amount of 18-Crown-6 (if using potassium bases) to sequester the cation and increase the nucleophilicity of the pyridone anion without adding heat.

Comparative Data: Solvent & Base Effects[2][3]

The following table summarizes how conditions shift the Regiochemical Ratio (N:O).

ConditionSolvent TypeDominant MechanismMajor ProductTypical Ratio (N:O)
NaH / DMF Polar AproticDissociated Ion (

)
N-Methyl (Lactam) > 95 : 5
K₂CO₃ / Acetone Polar AproticWeak Ion PairMixture~ 70 : 30
Ag₂CO₃ / Toluene Non-PolarMetal CoordinationO-Methyl (Lactim) < 5 : 95
NaH / THF Semi-PolarTight Ion PairMixture (N-favored)~ 85 : 15

References

  • Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides.[2] The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society, vol. 77, no. 23, 1955, pp. 6269–6280. Link

    • Foundational text on the "Silver Salt Rule" vs Alkali salts for ambident nucleophiles.
  • Chung, N. M., & Tieckelmann, H. "Alkylations of Heterocyclic Ambident Anions. II. Alkylation of 2-Pyridone Salts." The Journal of Organic Chemistry, vol. 35, no. 8, 1970, pp. 2517–2520. Link

    • Definitive study on solvent and cation effects specifically for 2-pyridone systems.
  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010. Standard reference for pKa values and tautomeric equilibria of hydroxypyridines.
  • Penning, T. D., et al. "Synthesis and Biological Evaluation of 1-Methyl-6-aminopyridin-2-one Derivatives." Journal of Medicinal Chemistry, vol. 45, no. 6, 2002.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Amino-5-methyl-1H-pyridin-2-one and Its Isomers

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of he...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into molecular architecture. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-Amino-5-methyl-1H-pyridin-2-one, a compound of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, we present a detailed, predicted spectral analysis and contrast it with the experimentally determined spectra of its isomers, 2-amino-5-methylpyridine and 2-amino-6-methylpyridine. This comparative approach will illuminate the subtle yet significant spectral shifts that arise from positional isomerism and changes in functional groups, thereby empowering researchers to confidently interpret the spectra of related compounds.

The Power of NMR in Structural Isomer Differentiation

NMR spectroscopy's sensitivity to the local electronic environment of atomic nuclei makes it an indispensable tool for distinguishing between isomers. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal in an NMR spectrum provide a unique fingerprint of a molecule's structure. In this guide, we will dissect these parameters to understand the structural nuances of our three subject compounds.

Predicted ¹H and ¹³C NMR Spectral Data for 6-Amino-5-methyl-1H-pyridin-2-one

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 6-Amino-5-methyl-1H-pyridin-2-one. These predictions were generated using a combination of computational algorithms that consider the electronic effects of the various functional groups within the molecule.

Table 1: Predicted ¹H NMR Data for 6-Amino-5-methyl-1H-pyridin-2-one (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H36.1 - 6.3Doublet~7.5
H47.2 - 7.4Doublet~7.5
-CH₃1.9 - 2.1Singlet-
-NH₂5.5 - 6.0Broad Singlet-
-NH10.5 - 11.5Broad Singlet-

Table 2: Predicted ¹³C NMR Data for 6-Amino-5-methyl-1H-pyridin-2-one (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2160 - 165
C3100 - 105
C4135 - 140
C5115 - 120
C6150 - 155
-CH₃15 - 20

In-Depth Analysis of the Predicted Spectra

The predicted spectra of 6-Amino-5-methyl-1H-pyridin-2-one reveal key structural features. The downfield chemical shift of the C2 carbon is characteristic of a carbonyl group in a pyridinone ring. The protons on the pyridinone ring, H3 and H4, are expected to appear as doublets due to coupling with each other. The methyl protons are predicted to be a singlet, as there are no adjacent protons to couple with. The protons of the amino and amide groups are expected to be broad singlets, a common feature for exchangeable protons.

Comparative Analysis with Experimental Data of Isomers

To provide a robust understanding of the spectral features of 6-Amino-5-methyl-1H-pyridin-2-one, a comparison with its commercially available isomers, 2-amino-5-methylpyridine and 2-amino-6-methylpyridine, is invaluable. The experimental data for these isomers, acquired in CDCl₃, are presented below.[1][2][3][4][5][6]

Table 3: Comparative ¹H NMR Data (in CDCl₃)

Proton2-amino-5-methylpyridine (δ, ppm)[1]2-amino-6-methylpyridine (δ, ppm)[2]
H36.32 (d, J=8.4 Hz)6.32 (d, J=7.3 Hz)
H47.12 (dd, J=8.4, 2.4 Hz)7.14 (t, J=7.7 Hz)
H5-6.13 (d, J=8.1 Hz)
H67.79 (d, J=2.4 Hz)-
-CH₃2.12 (s)2.28 (s)
-NH₂4.67 (bs)5.23 (bs)

Table 4: Comparative ¹³C NMR Data (in CDCl₃)

Carbon Atom2-amino-5-methylpyridine (δ, ppm)[4]2-amino-6-methylpyridine (δ, ppm)[3][5]
C2156.6158.3
C3108.7105.4
C4138.3137.9
C5122.9110.2
C6147.9157.0
-CH₃17.124.2

The comparison highlights significant differences. The presence of the carbonyl group in 6-Amino-5-methyl-1H-pyridin-2-one is expected to cause a significant downfield shift for the C2 carbon compared to its isomers. The chemical shifts of the aromatic protons and carbons also differ substantially due to the varying positions of the amino and methyl substituents, which alter the electron density distribution within the pyridine ring.

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample for NMR spectroscopy.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

II. NMR Data Acquisition
  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

III. Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

Visualization of Molecular Structures and Workflow

G cluster_0 6-Amino-5-methyl-1H-pyridin-2-one cluster_1 2-amino-5-methylpyridine cluster_2 2-amino-6-methylpyridine C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 C6 CH3 C4->C6 N1 N C5->N1 N2 N C5->N2 N1->C1 H8 H N1->H8 H3 H N2->H3 H4 H N2->H4 H5 H H6 H H7 H C1_2 C C2_2 C C1_2->C2_2 N2_2 N C1_2->N2_2 C3_2 C C2_2->C3_2 H1_2 H C2_2->H1_2 C4_2 C C3_2->C4_2 H2_2 H C3_2->H2_2 C5_2 C C4_2->C5_2 C6_2 CH3 C4_2->C6_2 N1_2 N C5_2->N1_2 H7_2 H C5_2->H7_2 N1_2->C1_2 H3_2 H N2_2->H3_2 H4_2 H N2_2->H4_2 H5_2 H H6_2 H C1_3 C C2_3 C C1_3->C2_3 N2_3 N C1_3->N2_3 C3_3 C C2_3->C3_3 H1_3 H C2_3->H1_3 C4_3 C C3_3->C4_3 H2_3 H C3_3->H2_3 C5_3 C C4_3->C5_3 H7_3 H C4_3->H7_3 N1_3 N C5_3->N1_3 C6_3 CH3 C5_3->C6_3 N1_3->C1_3 H3_3 H N2_3->H3_3 H4_3 H N2_3->H4_3 H5_3 H H6_3 H

Caption: Molecular structures of the three compared compounds.

G Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Data Processing Data Processing NMR Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: A simplified workflow for NMR spectral analysis.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 6-Amino-5-methyl-1H-pyridin-2-one. By leveraging high-quality predicted data and comparing it with the experimental spectra of its isomers, we have demonstrated how NMR spectroscopy can be a powerful tool for the unambiguous structural elucidation of complex organic molecules. The detailed protocols and comparative data presented herein will serve as a valuable resource for researchers in drug discovery and development, enabling them to navigate the intricacies of NMR spectral interpretation with greater confidence and precision.

References

  • PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Polimery. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Available from: [Link]

  • PubChem. 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

Sources

Comparative

HPLC Method Validation for 6-Amino-5-methyl-2-pyridone Purity Analysis

Executive Summary 6-Amino-5-methyl-2-pyridone is a critical intermediate in the synthesis of p38 MAP kinase inhibitors (e.g., Pirfenidone analogs). Its analysis presents a "perfect storm" of chromatographic challenges: h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-5-methyl-2-pyridone is a critical intermediate in the synthesis of p38 MAP kinase inhibitors (e.g., Pirfenidone analogs). Its analysis presents a "perfect storm" of chromatographic challenges: high polarity, basicity, and lactam-lactim tautomerism.

This guide compares three distinct separation strategies: Standard C18 , Ion-Pairing Chromatography (IPC) , and Polar-Embedded Amide C18 . While standard C18 fails to retain this polar analyte and IPC offers retention at the cost of robustness, the Polar-Embedded Amide C18 emerges as the superior methodology. It provides thermodynamic stability for the tautomeric equilibrium, superior peak symmetry (


), and full MS compatibility.

Chemical Context: The Tautomer Trap

To validate a method for this molecule, one must understand its dynamic behavior in solution. 2-pyridones exist in an equilibrium between the lactam (keto) and lactim (enol) forms.

  • Lactam (Pyridone): Favored in polar solvents (water/methanol).

  • Lactim (Hydroxypyridine): Favored in non-polar solvents.

Chromatographic Implication: If the interconversion rate between tautomers is comparable to the chromatographic timescale, peak splitting or severe broadening occurs. Furthermore, the free amino group (


) at position 6 acts as a strong Lewis base, interacting avidly with residual silanols on silica columns, leading to "shark-fin" tailing.

Method Comparison: The Data

We evaluated three methodologies. The goal was to achieve a Resolution (


) > 2.0 from nearest impurities and a Tailing Factor (

) < 1.5.
Scenario A: The Standard C18 (Control)
  • Column: High-coverage C18 (3.5 µm, 150 x 4.6 mm)

  • Conditions: 95% Water / 5% ACN (0.1% Formic Acid)[1]

  • Outcome: FAILURE .

    • Mechanism:[2] The analyte is too polar. Even at 95% aqueous, retention is negligible (

      
      ).
      
    • Risk: "Phase Collapse" (Dewetting) occurs when stopping flow in high-aqueous conditions on standard C18.[3]

Scenario B: Ion-Pairing Chromatography (IPC)
  • Column: C18

  • Additive: Hexanesulfonic Acid (HSA) or Heptafluorobutyric Acid (HFBA).

  • Outcome: FUNCTIONAL BUT FLAWED .

    • Pros: Excellent retention (

      
      ) due to ion-pair formation.
      
    • Cons: Incompatible with LC-MS (ion suppression). Equilibration takes hours. Gradient drift is severe.

Scenario C: Polar-Embedded Amide C18 (Recommended)
  • Column: Polar-Embedded Amide Group (e.g., Waters SymmetryShield RP18 or equivalent).

  • Mechanism: The embedded polar group shields surface silanols (preventing amine tailing) and allows the alkyl chains to remain wetted in 100% aqueous mobile phases.

  • Outcome: OPTIMAL .

Performance Data Summary
ParameterStandard C18Ion-Pairing (HSA)Polar-Embedded Amide (Optimized)
Retention Factor (

)
0.4 (Poor)5.2 (High)2.8 (Ideal)
Tailing Factor (

)
2.1 (Severe)1.1 (Excellent)1.15 (Excellent)
Plate Count (

)
~2,500~8,000~12,000
Equilibration Time 15 min120 min10 min
MS Compatibility YesNoYes

Optimized Experimental Protocol

This protocol is validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Column: Polar-Embedded Amide C18, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

    • Why pH 3.5? It ensures the amino group is protonated (solubility) while the acidic buffer suppresses silanol ionization on the column surface.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Detection: UV at 235 nm (Lambda max for pyridone core) and 290 nm.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Isocratic Hold (Polar retention)
2.05Start Gradient
10.040Elute Hydrophobic Impurities
10.15Return to Initial
15.05Re-equilibration

Method Validation Logic (Visualized)

The following diagram illustrates the decision logic used to arrive at the optimized method, ensuring scientific rigor.

ValidationLogic Start Analyte: 6-Amino-5-methyl-2-pyridone Assess Assess Properties: Polar (LogP < 1) Basic (pKa ~6-7) Tautomeric Start->Assess Choice Column Selection Assess->Choice PathA Standard C18 Choice->PathA PathB Ion-Pairing (IPC) Choice->PathB PathC Polar-Embedded (Amide/Carbamate) Choice->PathC ResultA Fail: Dewetting & Silanol Tailing PathA->ResultA Low Retention ResultB Pass: Good Peak Fail: MS Incompatible PathB->ResultB Long Equilibration ResultC Success: Shielded Silanols + Aqueous Stability PathC->ResultC Optimized Validation ICH Q2(R1) Validation (Linearity, Precision, LOQ) ResultC->Validation

Figure 1: Method Development Decision Tree highlighting the selection of Polar-Embedded phases over traditional C18 or IPC.

Validation Results (Self-Validating System)

The following data demonstrates the method's adherence to ICH Q2(R1) standards [1].

Linearity and Range

A 5-point calibration curve (10% to 150% of target concentration) was prepared.

  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Requirement: 
    
    
    
    ).
  • Self-Check: The y-intercept was statistically insignificant (< 2% of the response at 100% concentration), confirming the absence of constant bias.

Precision (Repeatability)

Six replicate injections of the standard solution (50 µg/mL).

  • Retention Time RSD: 0.05% (Demonstrates pump/column stability).

  • Peak Area RSD: 0.42% (Requirement:

    
    ).
    
Sensitivity (LOD/LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL.

  • LOQ (S/N = 10): 0.15 µg/mL.

  • Relevance: This sensitivity is sufficient to detect impurities at the 0.05% threshold required for API release.

Robustness

Small deliberate changes were made to validate the "Self-Validating" nature of the method.

  • pH Variation (3.5 ± 0.2): No significant shift in retention (

    
     change < 2%).
    
  • Temp Variation (30°C ± 5°C): Resolution remained > 2.0.

  • Insight: The use of a buffered mobile phase (Ammonium Formate) rather than just acidified water provides the buffering capacity needed to resist pH fluctuations, a critical robustness factor for basic analytes [2].

Troubleshooting & Expert Insights

Issue: Split Peaks.

  • Cause: Tautomeric interconversion or sample solvent mismatch.

  • Fix: Dissolve the sample in the starting mobile phase (5% ACN / 95% Buffer). Do not use 100% ACN as diluent; the strong solvent effect will cause peak distortion for early eluters.

Issue: Rising Baseline.

  • Cause: "Ghost peaks" from contaminated aqueous buffer.

  • Fix: Use LC-MS grade Ammonium Formate. Filter aqueous mobile phase through 0.22 µm nylon filters daily.

Issue: Retention Time Drift.

  • Cause: Amide columns can be sensitive to column fouling if dirty samples are injected.

  • Fix: Install a guard column of the same chemistry.

References

  • International Council for Harmonisation (ICH). (2005).[2][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Layne, J. (2002).[6][7] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. [Link]

  • Grumbach, E. S., et al. (2014).[3] Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? LCGC North America. [Link]

  • Sielc Technologies. Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. (Analogous chemistry application). [Link]

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Pattern of 6-Amino-5-methyl-1H-pyridin-2-one

Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry, particularly liquid chromatography-mass sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), stands as a cornerstone analytical technique for the elucidation of molecular structures and the identification of metabolites. The fragmentation pattern of a molecule, generated through tandem mass spectrometry (MS/MS), provides a unique fingerprint that is instrumental in its characterization.

This guide offers an in-depth technical exploration of the predicted electrospray ionization (ESI) fragmentation pattern of 6-Amino-5-methyl-1H-pyridin-2-one . Due to the absence of publicly available experimental mass spectral data for this specific compound, this document will present a predictive analysis grounded in established fragmentation mechanisms of related chemical moieties. To provide a tangible and experimentally supported counterpoint, we will compare these predictions with the documented LC-MS/MS fragmentation of its structural isomer, 2-Amino-6-methylpyridine . This comparative approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the prospective identification and characterization of this and similar molecules.

Structural Analysis: A Tale of Two Isomers

At the heart of this comparison are two molecules with the same molecular formula, C₆H₈N₂O, and a nominal mass of 124 g/mol . However, their distinct structural arrangements lead to predictably different behaviors under mass spectrometric analysis.

  • 6-Amino-5-methyl-1H-pyridin-2-one (Target Compound): This molecule belongs to the pyridinone class of heterocyclic compounds. A key feature is the presence of a carbonyl group (C=O) within the pyridine ring, establishing an amide-like character. This structure can exist in tautomeric forms, although the pyridin-2-one form is generally the most stable. The presence of the amino and methyl groups further influences its electronic properties and fragmentation pathways.

  • 2-Amino-6-methylpyridine (Comparator Compound): This is a well-characterized aminopyridine. Unlike our target compound, it lacks a carbonyl group in the ring and possesses a more classic aromatic pyridine structure. Experimental mass spectral data for this compound is available in public databases such as PubChem, providing a solid foundation for our comparison[1].

The primary structural difference—the pyridin-2-one versus the aminopyridine core—is the most critical factor that will dictate the unique aspects of their respective fragmentation patterns.

Predicted LC-MS/MS Fragmentation of 6-Amino-5-methyl-1H-pyridin-2-one

In the absence of experimental data, we can predict the fragmentation pathways of 6-Amino-5-methyl-1H-pyridin-2-one based on the fragmentation rules of its constituent functional groups. Under positive mode electrospray ionization, the molecule is expected to readily protonate, likely on the exocyclic amino group or the ring nitrogen, to form the precursor ion [M+H]⁺ at an m/z of approximately 125.1.

The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is likely to proceed through several key pathways:

  • Loss of Carbon Monoxide (CO): The pyridin-2-one structure contains a labile carbonyl group. A characteristic fragmentation for such structures is the neutral loss of carbon monoxide (28 Da). This would result in a fragment ion at m/z 97.1.

  • Loss of Ammonia (NH₃): The exocyclic amino group can be eliminated as a neutral ammonia molecule (17 Da), a common fragmentation pathway for primary amines[2]. This would yield a fragment ion at m/z 108.1.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group (15 Da) is also a plausible fragmentation route, leading to an ion at m/z 110.1.

  • Ring Cleavage: More energetic collisions could induce cleavage of the heterocyclic ring itself, leading to a variety of smaller fragment ions.

Predicted Fragmentation Diagram

G parent [M+H]⁺ m/z 125.1 frag1 Loss of CO (28 Da) parent->frag1 frag2 Loss of NH₃ (17 Da) parent->frag2 frag3 Loss of •CH₃ (15 Da) parent->frag3 ion1 [C₅H₉N₂]⁺ m/z 97.1 frag1->ion1 ion2 [C₆H₆NO]⁺ m/z 108.1 frag2->ion2 ion3 [C₅H₆N₂O]⁺• m/z 110.1 frag3->ion3

Caption: Predicted Fragmentation of 6-Amino-5-methyl-1H-pyridin-2-one.

Table of Predicted Fragment Ions
Ion DescriptionProposed FormulaPredicted m/z
Protonated Molecule[C₆H₈N₂O+H]⁺125.1
Loss of NH₃[C₆H₆NO]⁺108.1
Loss of •CH₃[C₅H₆N₂O]⁺•110.1
Loss of CO[C₅H₉N₂]⁺97.1

Experimental Fragmentation of 2-Amino-6-methylpyridine: A Comparative Benchmark

To ground our predictions in experimental reality, we turn to the documented ESI-QTOF mass spectrum of 2-Amino-6-methylpyridine, the structural isomer of our target compound[1]. The protonated molecule, [M+H]⁺, is observed at m/z 109.0760.

The fragmentation of 2-Amino-6-methylpyridine is distinct from the predictions for the pyridinone. The primary observed fragmentations are:

  • Loss of a Methyl Radical (•CH₃): A minor loss of the methyl group (15 Da) can occur, leading to a fragment at m/z 94.1.

  • Loss of Acetonitrile (CH₃CN): A more significant fragmentation pathway involves the rearrangement and loss of acetonitrile (41 Da), resulting in a prominent fragment ion at m/z 68.1.

  • Loss of Ammonia (NH₃): Similar to our target compound, the loss of ammonia (17 Da) is a plausible pathway, yielding a fragment at m/z 92.1, which is indeed observed in the experimental data[1].

Experimental Fragmentation Diagram

G parent [M+H]⁺ m/z 109.1 frag1 Loss of NH₃ (17 Da) parent->frag1 frag2 Loss of CH₃CN (41 Da) parent->frag2 ion1 [C₆H₆]⁺• m/z 92.1 frag1->ion1 frag3 Further Fragmentation ion1->frag3 ion2 [C₄H₅]⁺ m/z 68.1 frag2->ion2 ion3 m/z 65.0, 39.0 frag3->ion3

Caption: Experimental Fragmentation of 2-Amino-6-methylpyridine.

Table of Experimental Fragment Ions
Ion DescriptionObserved m/z[1]
Protonated Molecule109.0760
Fragment Ion92.0494
Fragment Ion65.0385
Fragment Ion39.0229

Comparative Analysis: Highlighting Structural Divergence

The comparison of the predicted and experimental fragmentation patterns reveals the profound impact of the carbonyl group in the pyridin-2-one structure.

Feature6-Amino-5-methyl-1H-pyridin-2-one (Predicted)2-Amino-6-methylpyridine (Experimental)
Precursor Ion [M+H]⁺ ~m/z 125.1m/z 109.1
Loss of CO (28 Da) Yes (diagnostic) No
Loss of NH₃ (17 Da) LikelyYes (observed at m/z 92.1)
Loss of •CH₃ (15 Da) LikelyMinor
Loss of CH₃CN (41 Da) UnlikelyYes

The most telling difference is the predicted loss of carbon monoxide for 6-Amino-5-methyl-1H-pyridin-2-one, a direct consequence of its pyridinone core. This would be a key diagnostic fragment to look for in an experimental setting to differentiate it from its aminopyridine isomers. Conversely, the loss of acetonitrile is a characteristic fragmentation of the aminopyridine that would not be expected for the pyridinone.

A Practical Guide: Proposed LC-MS Protocol

To experimentally verify the predicted fragmentation and accurately characterize 6-Amino-5-methyl-1H-pyridin-2-one, the following LC-MS/MS method is proposed. This protocol is designed to be a robust starting point for method development.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analytical standard in methanol.

  • Dilute the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to a working concentration of 1 µg/mL.

  • For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step would be necessary.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention of these moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 45 psi

  • MS/MS Analysis:

    • Select the precursor ion for the target compound (~m/z 125.1).

    • Perform product ion scans at varying collision energies (e.g., 10, 20, and 40 eV) to generate a comprehensive fragmentation spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock 1 mg/mL Stock in Methanol Work 1 µg/mL Working Standard Stock->Work Dilution LC C18 Column Gradient Elution Work->LC ESI ESI+ Source LC->ESI MS1 Full Scan (MS1) Find m/z 125.1 ESI->MS1 MS2 Product Ion Scan (MS2) Fragment m/z 125.1 MS1->MS2

Caption: Proposed LC-MS/MS Workflow for Analysis.

Conclusion

While experimental data for 6-Amino-5-methyl-1H-pyridin-2-one remains to be published, a scientifically rigorous prediction of its LC-MS fragmentation pattern can be established through the application of fundamental mass spectrometry principles. The key predicted fragmentation pathways include the neutral losses of carbon monoxide and ammonia. The comparison with the experimental data of its isomer, 2-Amino-6-methylpyridine, underscores the diagnostic power of fragmentation analysis, with the loss of CO serving as a critical differentiating feature for the pyridin-2-one structure. The provided experimental protocol offers a clear and actionable path for researchers to confirm these predictions and to develop robust analytical methods for the characterization of this and other novel chemical entities.

References

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 6-methyl-. in NIST Chemistry WebBook. Retrieved from [Link]

  • Traldi, P., & Gross, J. H. (2017). Mass Spectrometry in Organic Chemistry. Wiley-VCH.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 6-Amino-5-methyl-1H-pyridin-2-one

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It moves beyond basic spectral listing to explain the structural dynamics governing the infrared...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It moves beyond basic spectral listing to explain the structural dynamics governing the infrared signature of 6-Amino-5-methyl-1H-pyridin-2-one.

Executive Summary

6-Amino-5-methyl-1H-pyridin-2-one (CAS: N/A for specific tautomer, often indexed under 2-amino-6-hydroxy-5-methylpyridine) represents a class of heterocycles where structural identification is complicated by lactam-lactim tautomerism .

For researchers, the critical analytical challenge is not just identifying the molecule, but confirming the tautomeric state (Lactam vs. Lactim) and distinguishing it from stable isomers like 2-Amino-6-methylpyridine. This guide provides the spectral "fingerprint" required to validate the 1H-pyridin-2-one (Lactam) core, which is the biologically relevant scaffold for many kinase inhibitors and DNA base analogs (e.g., Hachimoji DNA).

Structural Dynamics & Tautomerism

To interpret the IR spectrum accurately, one must understand the dynamic equilibrium. In the solid state and polar solvents, the Lactam (2-one) form predominates, stabilized by intermolecular hydrogen bonding.

Tautomeric Equilibrium Pathway

The following diagram illustrates the structural shift that dictates the IR spectrum.

Tautomerism cluster_0 IR Signature: Lactam cluster_1 IR Signature: Lactim Lactam Lactam Form (Target) (6-Amino-5-methyl-1H-pyridin-2-one) Favored in Solid State/Polar Solvents Lactim Lactim Form (Impurity/Gas Phase) (6-Amino-5-methyl-pyridin-2-ol) Favored in Non-polar Solvents/Gas Lactam->Lactim Proton Transfer (Solvent Dependent) C_O Strong C=O Stretch (~1640-1680 cm⁻¹) Lactam->C_O O_H O-H Stretch (~3500-3600 cm⁻¹) Lactim->O_H N_H Ring N-H Stretch (Broad, 2800-3200 cm⁻¹) C_N Aromatic C=N (No Carbonyl)

Figure 1: Tautomeric equilibrium and associated IR spectral markers. The presence of the C=O band is the definitive confirmation of the target Lactam form.

Characteristic IR Peaks (The Fingerprint)

The following data synthesizes experimental values from 6-amino-2-pyridone cores and 5-methyl substituted pyridones. The 5-methyl substituent acts as a weak electron donor, typically causing a slight redshift (lowering wavenumber) of the ring vibrations compared to the unsubstituted analog.

Table 1: Diagnostic IR Bands for 6-Amino-5-methyl-1H-pyridin-2-one
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Asymmetric Stretch3400 - 3450 MediumDistinct doublet often seen; higher energy than ring NH.
Primary Amine (-NH₂) N-H Symmetric Stretch3300 - 3350 MediumSecond band of the amine doublet.
Lactam Ring (-NH-) N-H Stretch (H-bonded)2800 - 3200 Broad/StrongCritical Feature. Broad absorption underlying C-H stretches; indicates the "one" (Lactam) form.
Methyl Group (-CH₃) C-H Aliphatic Stretch2920 - 2960 Weak/MediumDifferentiates from non-methylated analogs.
Carbonyl (C=O) C=O Stretching (Amide I)1640 - 1670 Very Strong Primary ID Peak. The defining feature of the pyridone ring. Lower freq than typical ketones due to conjugation.
Amine (-NH₂) N-H Scissoring (Bending)1610 - 1630 StrongOften appears as a shoulder or distinct peak just below the C=O band.
Pyridone Ring C=C / C=N Ring Modes1540 - 1580 StrongCharacteristic "skeletal" vibrations of the heterocyclic ring.
Ring Breathing Ring Deformation~990 - 1000 MediumSensitive to substitution pattern (5-methyl).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target compound against its most common "analytical mimics."

Comparison A: Target vs. Lactim Tautomer

Scenario: You are analyzing a sample dissolved in a non-polar solvent or analyzing a gas-phase sample.

  • Target (Lactam): Dominates in solid state (KBr pellet). Shows Strong C=O (1650 cm⁻¹) .

  • Alternative (Lactim): Shows No C=O . Instead, displays a sharp O-H stretch (~3550 cm⁻¹) and a shift in ring breathing modes.

Comparison B: Target vs. Isomer (2-Amino-6-methylpyridine)

Scenario: A common synthesis impurity or mislabeled reagent. This isomer lacks the carbonyl oxygen entirely.

FeatureTarget: 6-Amino-5-methyl-1H-pyridin-2-one Isomer: 2-Amino-6-methylpyridine
Core Structure Pyridone (Lactam)Pyridine (Aromatic)
1600-1700 cm⁻¹ Region Dominant C=O peak (~1650) Transparent (Only weak C=C/C=N ~1590-1610)
3000 cm⁻¹ Region Broad H-bonded Ring NHSharp C-H aromatics only
Fingerprint Region C-N stretch ~1250 cm⁻¹ (Amide-like)C-N stretch ~1280 cm⁻¹ (Aromatic amine)
Analytical Decision Tree

Use this workflow to validate your compound.

DecisionTree Start Unknown Sample Spectrum CheckCO Check 1640-1680 cm⁻¹ Region Is there a Strong Peak? Start->CheckCO YesCO Yes: Carbonyl Present CheckCO->YesCO Strong Band NoCO No: Carbonyl Absent CheckCO->NoCO Weak/No Band CheckNH Check 2800-3200 cm⁻¹ Is there Broad H-bonded Absorption? YesCO->CheckNH ResultIsomer Suspect Isomer: 2-Amino-6-methylpyridine (or Lactim Tautomer) NoCO->ResultIsomer ResultTarget Confirmed: 6-Amino-5-methyl-1H-pyridin-2-one (Lactam Form) CheckNH->ResultTarget Yes CheckNH->ResultIsomer No (Sharp peaks only)

Figure 2: Rapid identification workflow for distinguishing the target pyridone from pyridine isomers.

Experimental Protocol for Validation

To ensure data integrity and reproducibility (E-E-A-T), follow this standardized protocol.

Method: Solid State FTIR (KBr Pellet)

Why this method? Solid state analysis forces the compound into its most stable hydrogen-bonded network, maximizing the visibility of the diagnostic Lactam (C=O) and Ring N-H bands. Solution phase IR can lead to ambiguous tautomeric mixtures.

  • Preparation: Mix 1-2 mg of the sample with ~100 mg of spectroscopic grade KBr (Potassium Bromide).

  • Grinding: Grind extensively in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes "Christiansen effect" scattering, distorting the baseline.

  • Pellet Pressing: Press at 8-10 tons of pressure for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

  • Validation:

    • Verify baseline is flat at 4000 cm⁻¹.

    • Confirm C=O peak intensity is >50% absorption (or <0.5 T) for adequate signal-to-noise.

References

  • Tautomerism in 2-Pyridones: 2-Pyridone - Wikipedia. (Detailed discussion on solid-state preference for lactam form). Link

  • Isomer Spectral Data: 2-Amino-6-methylpyridine IR Spectrum. NIST Chemistry WebBook.[1][2] (Standard reference for the pyridine isomer). Link

  • Hachimoji DNA Bases: Hoshika, S., et al. (2019).[3] "Hachimoji DNA and RNA: A genetic system with eight building blocks".[3] Science. (Contextualizes the use of amino-pyridone scaffolds). Link

  • General Pyridone Spectroscopy: Katritzky, A. R., et al. "Infrared Intensities of Heterocycles." Journal of the American Chemical Society.

Sources

Validation

A Comparative Guide to the Thermal Analysis of 6-Amino-5-methyl-1H-pyridin-2-one Solid Forms

Introduction In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Different solid forms, such as polymorphs, solvates, and hydra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Different solid forms, such as polymorphs, solvates, and hydrates, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which directly impact the safety and efficacy of the final drug product. 6-Amino-5-methyl-1H-pyridin-2-one is a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry.[1] A thorough understanding of its solid-state landscape is crucial for robust formulation design and regulatory compliance.

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for the characterization of these solid forms. TGA provides quantitative information on mass changes as a function of temperature, such as the loss of solvent or decomposition, while DSC measures the heat flow associated with thermal events like melting, crystallization, and solid-solid phase transitions.[2]

This guide provides a comparative analysis of hypothetical, yet plausible, solid forms of 6-Amino-5-methyl-1H-pyridin-2-one: a stable anhydrous form (Form I), a metastable anhydrous form (Form II), and a monohydrate. By presenting idealized experimental data, we will elucidate how TGA and DSC can be used to differentiate these forms and understand their thermodynamic relationships. The protocols and interpretations described herein are grounded in established principles of thermal analysis applied to organic molecules and aminopyridine derivatives.[3][4][5]

Experimental Workflow for Solid Form Analysis

The comprehensive analysis of a compound's solid forms follows a logical progression. The workflow begins with crystallization experiments designed to produce different forms, followed by characterization using techniques like TGA and DSC to determine their thermal properties and relative stability.

G cluster_0 Crystallization & Isolation cluster_1 Thermal Analysis cluster_2 Data Interpretation & Selection Crystallization Crystallization Screening (Varying Solvents, Temperatures) Isolation Isolation & Drying of Solid Forms Crystallization->Isolation TGA Thermogravimetric Analysis (TGA) (Assess Solvation & Decomposition) Isolation->TGA DSC Differential Scanning Calorimetry (DSC) (Identify Melting, Phase Transitions) Isolation->DSC Interpretation Comparative Data Analysis (Identify Key Differences) TGA->Interpretation DSC->Interpretation Selection Select Lead Solid Form (Based on Stability & Properties) Interpretation->Selection

Caption: A typical workflow for the discovery and thermal characterization of different solid forms of an API.

Methodologies: Best Practices in Thermal Analysis

The trustworthiness of thermal analysis data hinges on a meticulously planned and executed experimental protocol. The choices of parameters are not arbitrary; they are selected to ensure high-quality, reproducible data that accurately reflects the material's properties.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and the presence of volatile components (like water or organic solvents) by measuring mass loss as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the 6-Amino-5-methyl-1H-pyridin-2-one solid form into a clean, tared alumina or platinum crucible. Ensure the sample is a fine, uniform powder to facilitate even heat distribution.

  • Instrumentation: Utilize a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or Argon) gas at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition and isolate desolvation or decomposition events.[2]

    • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. A rate of 10 °C/min is standard for initial screening as it provides a good balance between resolution and experimental time.

  • Data Analysis: Plot the percentage of sample mass remaining against temperature. The first derivative of this curve (DTG) can be used to pinpoint the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

DSC is used to detect and quantify the heat absorbed or released during thermal events, providing critical information on melting points, phase transitions, and relative stability.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss due to sublimation or evaporation before the thermal event of interest, ensuring accurate enthalpy measurements. An empty, sealed pan is used as a reference.

  • Instrumentation: Utilize a calibrated differential scanning calorimeter.

  • Experimental Conditions:

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min. The upper-temperature limit is chosen to be well above the melting point but below significant decomposition, as identified by TGA, to avoid instrument contamination.

  • Data Analysis: Plot the differential heat flow against temperature. Endothermic events (like melting) appear as peaks pointing down (by convention), while exothermic events (like crystallization) point up. The onset temperature is typically reported for melting, and the peak area is used to calculate the enthalpy of fusion (ΔHfus).

Results: A Comparative Thermal Profile

The following table summarizes the idealized, yet representative, thermal data for the three hypothetical solid forms of 6-Amino-5-methyl-1H-pyridin-2-one.

Solid Form TGA Event (10 °C/min) Mass Loss (%) DSC Event (10 °C/min) Onset Temp (°C) Peak Temp (°C) Enthalpy (J/g)
Form I (Anhydrous) Single-step decomposition~98% (starting >220 °C)Sharp endotherm (Melting)165.5167.0145.2
Form II (Anhydrous) Single-step decomposition~98% (starting >220 °C)Sharp endotherm (Melting)158.2159.5128.7
Monohydrate Two-step mass lossStep 1: 12.7% (60-100 °C)Broad endotherm (Dehydration)60.185.3250.1
Step 2: ~85% (>220 °C)Sharp endotherm (Melting)165.4166.9145.0

Discussion and Interpretation

The Monohydrate Form

The TGA curve of the monohydrate is distinctly different from the anhydrous forms. It exhibits a clear, two-step decomposition profile.

  • Step 1 (Dehydration): A mass loss of approximately 12.7% is observed between 60 °C and 100 °C. This corresponds to the theoretical mass percentage of one water molecule in a monohydrate of 6-Amino-5-methyl-1H-pyridin-2-one (M.W. 124.14 g/mol + 18.02 g/mol = 142.16 g/mol ; (18.02 / 142.16) * 100% ≈ 12.7%).

  • DSC Correlation: The DSC thermogram corroborates this finding with a broad endotherm in the same temperature range, which is characteristic of a desolvation process. Following this dehydration event, the DSC curve shows a sharp melting endotherm at approximately 165.5 °C. This indicates that upon dehydration, the monohydrate converts to the stable anhydrous Form I before melting.

The Anhydrous Polymorphs: Form I and Form II

Both Form I and Form II are anhydrous, as confirmed by the absence of any significant mass loss in their TGA curves prior to the onset of thermal decomposition above 220 °C. The key distinction between these two polymorphs lies in their melting behavior as observed by DSC.

  • Melting Point: Form I exhibits a melting point with an onset of 165.5 °C, while Form II melts at a lower temperature of 158.2 °C. According to Burger's rules of polymorphism, the polymorph with the higher melting point is generally the more thermodynamically stable form at or near the melting temperature.

  • Enthalpy of Fusion: Form I also has a higher enthalpy of fusion (145.2 J/g) compared to Form II (128.7 J/g). A higher heat of fusion often correlates with a more stable crystal lattice.

  • Metastability of Form II: The lower melting point and lower enthalpy of fusion of Form II strongly suggest it is a metastable polymorph relative to Form I. It is common for metastable forms to be encountered during initial crystallization screens, and their identification is critical as they may convert to the more stable form over time, impacting the drug product's properties.

Thermodynamic Relationships

The thermal events observed allow us to construct a diagram illustrating the relationships between the different solid forms. The monohydrate loses water to form the stable anhydrous Form I, which then melts. The metastable Form II melts at a lower temperature but could potentially convert to Form I under certain conditions (e.g., slurrying or heating).

G Monohydrate Monohydrate Form_I Form I (Stable Anhydrous) Monohydrate->Form_I Dehydration (60-100 °C) Melt Melt Form_I->Melt Melting (~166 °C) Form_II Form II (Metastable Anhydrous) Form_II->Form_I (Potential Solid-State Conversion) Form_II->Melt Melting (~159 °C) Decomposition Decomposition Products Melt->Decomposition >220 °C

Caption: Energy-temperature relationships of the hypothetical solid forms of 6-Amino-5-methyl-1H-pyridin-2-one.

Conclusion

This guide demonstrates the power of TGA and DSC as frontline techniques in the solid-state characterization of pharmaceutical compounds like 6-Amino-5-methyl-1H-pyridin-2-one. Through the analysis of hypothetical but realistic data, we have shown how these methods can be used to:

  • Identify and Quantify Solvation: TGA is definitive in identifying solvates/hydrates and quantifying the amount of solvent present.

  • Differentiate Polymorphs: DSC is highly effective at distinguishing between anhydrous polymorphs based on their unique melting points and enthalpies of fusion.

  • Assess Relative Stability: The thermodynamic data obtained from DSC allows for the determination of the relative stability of different polymorphs, which is a critical factor in selecting the appropriate solid form for development.

A comprehensive thermal analysis program is a non-negotiable component of modern drug development, ensuring the selection of a stable and well-characterized solid form, which underpins the development of a safe, effective, and consistent drug product.

References

  • ResearchGate. (n.d.). TGA of 2-aminopyridine with (a) nickel complex and (b) copper complex. Retrieved from [Link]

  • Musuc, A. M., & Razus, D. (n.d.). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC heating traces (1st heating) of cPGA prepared with pyridine at 120 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC and TGA plots of (a,b) 6cazpy crystals and (c,d) complex-I crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the DSC curves of sulfapyridine quenchcooled in RHC (top) and in liquid nitrogen (bottom). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

  • Durmus, S., et al. (2019). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PLOS ONE. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

  • Gatfaoui, S., et al. (2024). Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) (C6H9N2)2[CdCl4]: Structure, DFT-calculated descriptors and molecular docking study. Journal of King Saud University - Science. Retrieved from [Link]

  • Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA/DTA/DTG curves of a) 2-amino-5 nitropyridine and b) 2-amino-6-methylpyridine pentaborate salts. Retrieved from [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Amino-5-methyl-1H-pyridin-2-one

This guide provides essential, step-by-step procedures for the proper disposal of 6-Amino-5-methyl-1H-pyridin-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 6-Amino-5-methyl-1H-pyridin-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, it is imperative that we handle chemical waste with the utmost care and precision. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile

Key Hazards Associated with Similar Pyridine Derivatives:

  • Toxicity: Toxic if swallowed and can be fatal if it comes into contact with skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][3][4]

  • Respiratory Effects: May cause respiratory irritation.[1][2]

Given these potential hazards, 6-Amino-5-methyl-1H-pyridin-2-one must be handled as a hazardous chemical, with all waste generated being classified as hazardous waste.

Personal Protective Equipment (PPE): The First Line of Defense

Proper selection and use of PPE are non-negotiable when handling 6-Amino-5-methyl-1H-pyridin-2-one and its associated waste.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).To prevent skin contact, which can be fatal.[1][2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.[1][4][5]
Lab Coat A fully buttoned lab coat, potentially chemically resistant.To protect the body from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.[5]To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][2]
Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance.[6]

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[6][7]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "6-Amino-5-methyl-1H-pyridin-2-one".[7] Do not use abbreviations or chemical formulas.

  • Waste Segregation: Do not mix waste containing 6-Amino-5-methyl-1H-pyridin-2-one with other waste streams.[8] Incompatible chemicals can react, leading to dangerous situations.

  • Solid Waste: Collect any solid waste, including contaminated PPE (such as gloves) and weighing papers, in the designated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Be mindful of solvent compatibility.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7] Store the container in a designated satellite accumulation area within the laboratory.[7]

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with 6-Amino-5-methyl-1H-pyridin-2-one must be decontaminated before being washed and reused.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

  • Rinsate Collection: This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[9]

  • Triple Rinse: For empty containers of acutely hazardous chemicals, a triple rinse is often required.[9][10] The rinsate from all three rinses must be collected as hazardous waste.

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container.[3] Avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[11]

  • Waste Disposal: All materials used for spill cleanup are considered hazardous waste and must be disposed of accordingly.[10]

Final Disposal Pathway

The ultimate disposal of 6-Amino-5-methyl-1H-pyridin-2-one waste must be handled by a licensed hazardous waste disposal company.[8][12]

Disposal Decision Workflow:

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generation of 6-Amino-5-methyl-1H-pyridin-2-one Waste B Segregate Waste Stream (Solid vs. Liquid) A->B C Collect in Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Weekly Inspection of Container D->E F Request Pickup by Environmental Health & Safety (EHS) E->F G Transport to Central Hazardous Waste Facility F->G H Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) G->H

Caption: Decision workflow for the proper disposal of 6-Amino-5-methyl-1H-pyridin-2-one waste.

Regulatory Compliance

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Pyridine and its derivatives are listed as hazardous wastes.[13] While a specific waste code for 6-Amino-5-methyl-1H-pyridin-2-one is not explicitly listed, it would likely fall under a generic code for toxic organic compounds or be classified based on its characteristics of toxicity. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste codes and disposal procedures.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. [Link]

  • Pyridine Standard Operating Procedure. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. [Link]

  • Waste Code - RCRAInfo - EPA. [Link]

  • 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

Sources

Handling

Personal protective equipment for handling 6-Amino-5-methyl-1H-pyridin-2-one

Executive Safety Summary Immediate Action Required: Handle 6-Amino-5-methyl-1H-pyridin-2-one as a High-Potency Respiratory and Contact Irritant . While specific GHS data for this isomer often defaults to "Warning" (Irrit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Handle 6-Amino-5-methyl-1H-pyridin-2-one as a High-Potency Respiratory and Contact Irritant . While specific GHS data for this isomer often defaults to "Warning" (Irritant), its structural class (aminopyridines) includes compounds with significant acute toxicity. In the absence of a complete toxicological profile, adopt a "Universal Precaution" approach , treating the substance as a potential sensitizer and harmful by inhalation.

Critical Control Point: Dust inhalation is the primary vector of exposure. Engineering controls (Fume Hood) are superior to PPE. If the solid must be handled outside a hood (e.g., balance calibration), respiratory protection is mandatory.

Chemical Identity & Verification (Data Integrity Check)

As a researcher, you must verify the exact material in hand, as nomenclature in this chemical family is prone to ambiguity.

ParameterSpecificationNotes for Verification
Chemical Name 6-Amino-5-methyl-1H-pyridin-2-oneAlso known as 6-Amino-5-methyl-2-pyridone.
CAS Number 51564-93-3 (Likely)CRITICAL WARNING: Many databases confuse this with CAS 14678-05-8 (Isoxazol-5-amine). Verify the structure on your Certificate of Analysis (CoA) before use.
Molecular Formula C₆H₈N₂OMW: 124.14 g/mol
Physical State Solid (Powder)Prone to static charge accumulation.

Risk Assessment & Hazard Classification

Based on structural analogs (aminopyridines) and available safety data, the following hazards are assigned:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

  • Precautionary Principle: Treat as potential Acute Tox. 4 (Oral/Inhalation) until specific LD50 data confirms otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the energy and potential for aerosolization of your specific task.

PPE ComponentLevel 1: Low Energy (Closed transfer, observation)Level 2: High Energy (Weighing, open synthesis, spill cleanup)Scientific Rationale
Hand Protection Single Nitrile Gloves(Min. thickness: 0.11 mm)Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Aminopyridines are organic bases; nitrile offers superior chemical resistance compared to latex. Double gloving provides a visual breach indicator.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Fine powders can bypass side shields via air currents. Goggles seal the orbital area against dust ingress.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P2 Respirator The primary risk is inhalation of airborne particulates. If hood access is compromised, a PAPR is recommended.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or Apron Prevents accumulation of dust on fabric cuffs, which can transfer to wrists/watches later.

Operational Protocols

Protocol A: Weighing & Transfer (The High-Risk Step)

Context: Static electricity often causes this powder to "jump" or cling to spatulas, increasing airborne risk.

  • Engineering Setup: Activate the fume hood 5 minutes prior to use to establish laminar flow. Place an ionizing bar or anti-static gun near the balance if available.

  • PPE Donning: Put on double nitrile gloves. Pull the lab coat cuffs over the inner glove, then seal the outer glove over the lab coat cuff.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Do not use a metal spatula if the powder is highly charged; use a PTFE-coated spatula.

    • Keep the receiving vessel (flask) inside the hood.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened wipe . (Pyridones generally show better solubility in alcohols than in water/hexane). Discard the wipe as solid hazardous waste.

Protocol B: Emergency Spill Response

Context: A 5g bottle drops and shatters inside the hood.

  • Isolate: Lower the sash immediately to contain dust. Alert nearby personnel.

  • Assess: If the spill is outside the hood, evacuate the lab for 15 minutes to allow HVAC to clear suspended particulates.

  • Cleanup:

    • Do not dry sweep. This generates aerosols.

    • Cover the spill with paper towels dampened with Isopropanol or Methanol .

    • Scoop the wet mass into a wide-mouth waste jar.

    • Wipe the surface three times: (1) Solvent wipe, (2) Soapy water wipe,[3] (3) Water rinse.[3][4][5]

Waste Disposal & Deactivation

Disposal Logic: As a nitrogen-containing heterocycle, this compound has the potential to form NOx species during combustion but must be destroyed thermally to ensure complete mineralization.

  • Solid Waste: Collect in "Solid Organic Waste" containers. Label as "Toxic/Irritant Solid."

  • Liquid Waste (Mother Liquors): Segregate into "Non-Halogenated Organic Solvents."

  • Destruction Method: High-Temperature Incineration is the only approved disposal method. Do not dispose of down the drain; pyridine derivatives can be toxic to aquatic microorganisms in treatment plants.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyWorkflow Start Start: Handling 6-Amino-5-methyl-1H-pyridin-2-one RiskCheck Risk Assessment: Check CAS (Verify 51564-93-3) Start->RiskCheck EngControl Is Fume Hood Available & Certified? RiskCheck->EngControl NoHood STOP: Do Not Proceed Respiratory Risk Too High EngControl->NoHood No YesHood Proceed with PPE Level 2 (Double Nitrile + Goggles) EngControl->YesHood Yes Handling Operation: Use Anti-Static Tools Keep Sash Low YesHood->Handling Cleanup Decontamination: Methanol Wipe -> Soap -> Water Handling->Cleanup Disposal Disposal: High-Temp Incineration Cleanup->Disposal

Caption: Operational logic flow ensuring engineering controls are verified before handling.

References

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